B1579402 2,6-Dimethy-D-Phenylalanine

2,6-Dimethy-D-Phenylalanine

Cat. No.: B1579402
M. Wt: 193.24
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethy-D-Phenylalanine is a useful research compound. Molecular weight is 193.24. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethy-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethy-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

193.24

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Comparative Analysis of 2,6-Dimethyl-L-Phenylalanine and D-Phenylalanine in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptide therapeutics, 2,6-dimethyl-L-phenylalanine (DMP) and D-phenylalanine (D-Phe) represent two distinct strategies for overcoming the inherent limitations of natural peptides: proteolytic instability and conformational flexibility.

While both modifications enhance metabolic stability, their mechanisms of action are fundamentally orthogonal. D-Phe acts as a stereochemical switch , inverting the backbone trajectory to induce specific secondary structures (e.g.,


-turns) and evade L-specific proteases. In contrast, DMP  acts as a steric lock . The methyl groups at the ortho positions of the phenyl ring create a rigid "rotational barrier" that restricts the conformational space (

and

torsion angles) and sterically shields the peptide bond from enzymatic hydrolysis.

This guide details the structural, synthetic, and pharmacological distinctions between these two residues to inform lead optimization strategies.

Part 1: Structural & Stereochemical Fundamentals

The core difference lies in how each residue manipulates the Ramachandran space and the side-chain topology.

Structural Comparison Matrix
Feature2,6-Dimethyl-L-Phenylalanine (DMP)D-Phenylalanine (D-Phe)
Chirality L-configuration (Natural backbone trajectory)D-configuration (Inverted backbone trajectory)
Steric Bulk High (2,6-methyl substitution)Standard (Same as L-Phe)
Conformational Effect Rotational Restriction: Locks

angle; restricts

and

via steric clash with backbone carbonyls.
Topological Inversion: Accesses "mirror image" regions of the Ramachandran plot (e.g., left-handed

-helix).
Proteolytic Resistance Steric Shielding: Bulky methyls physically block the active site of proteases (e.g., chymotrypsin).Stereochemical Non-recognition: Enzymes cannot bind the inverted stereocenter.
Lipophilicity Increased (Addition of two hydrophobic methyl groups).Unchanged (Identical to L-Phe).
Decision Logic for Residue Selection

The following decision tree illustrates when to deploy DMP versus D-Phe during lead optimization.

decision_tree start Lead Optimization Goal q1 Is the goal to induce a turn or invert backbone geometry? start->q1 q2 Is the goal to rigidify the side chain without altering backbone direction? q1->q2 No d_phe Select D-Phenylalanine (Induces Beta-Turns) q1->d_phe Yes check_synth Is Synthetic Feasibility a Limiting Factor? q2->check_synth Yes dmp Select 2,6-Dimethyl-L-Phe (Atropisomer Restriction) check_synth->d_phe Yes (Standard SPPS Required) check_synth->dmp No (Advanced Coupling Available)

Figure 1: Decision matrix for selecting between stereochemical inversion (D-Phe) and steric constraint (DMP).

Part 2: Synthetic Challenges & Methodologies

As an Application Scientist, it is critical to recognize that DMP is a "difficult" amino acid in Solid-Phase Peptide Synthesis (SPPS). The ortho-methyl groups shield the


-amino group, drastically reducing nucleophilicity.
Coupling Protocols
Protocol A: D-Phenylalanine (Standard)

D-Phe behaves identically to L-Phe in SPPS. No special modifications are required.

  • Activator: HBTU or DIC/Oxyma.

  • Stoichiometry: 3-5 equivalents.

  • Time: 30–60 minutes at Room Temperature (RT).

Protocol B: 2,6-Dimethyl-L-Phenylalanine (Hindered)

Standard HBTU protocols often result in <10% coupling efficiency or deletion sequences. The following "Turbo-Coupling" protocol is required.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1] Why? The 7-aza group reduces racemization and increases reactivity.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine).

  • Solvent: DMF/NMP (1:1) to reduce aggregation.

Workflow:

  • Pre-activation: Dissolve Fmoc-DMP-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in NMP. Add DIEA (6 eq) immediately before adding to resin.

  • Coupling: Shake for 2–4 hours (double coupling recommended).

  • Monitoring: Standard Kaiser test may be false-negative due to steric bulk. Use Chloranil test for secondary amines or micro-cleavage LC-MS to verify.

SPPS Workflow Visualization

spps_workflow cluster_standard Standard Cycle (D-Phe) cluster_hindered Hindered Cycle (DMP) deprotect1 Fmoc Deprotection (20% Piperidine) activate1 Activation (HBTU/DIEA) deprotect1->activate1 couple1 Coupling (45 min, RT) activate1->couple1 deprotect2 Fmoc Deprotection (20% Piperidine) activate2 Activation (HATU/HOAt/Sym-Collidine) deprotect2->activate2 couple2 Extended Coupling (2x 3 hours, 50°C) activate2->couple2 check QC: Micro-cleavage couple2->check

Figure 2: Comparative SPPS workflows. Note the requirement for stronger activation and QC steps for DMP.

Part 3: Pharmacokinetic & Pharmacodynamic Implications

Receptor Selectivity (Opioid Case Study)

The most prominent application of these residues is in opioid peptide research (Enkephalins/Deltorphins).

  • DMP Effect: Replacing Phe with DMP often enhances receptor subtype selectivity.[2] For example, in enkephalin analogs, DMP at position 4 can shift selectivity toward

    
    -opioid receptors by locking the side chain in a bioactive rotamer that fits the 
    
    
    
    -pocket but clashes with the
    
    
    -pocket [1].
  • D-Phe Effect: D-Phe is often used to prevent degradation.[3] However, because it inverts the side-chain vector, it can drastically alter binding affinity if the receptor pocket is stereoselective. It is more commonly used in "retro-inverso" strategies where the entire backbone is reversed to maintain side-chain topology while using D-amino acids [2].

Metabolic Stability

Both residues confer resistance to chymotrypsin-like proteases, which cleave at the C-terminus of aromatic residues.

  • Mechanism D-Phe: The enzyme's S1 pocket is chiral and cannot accommodate the D-enantiomer.

  • Mechanism DMP: The 2,6-dimethyl groups create a "steric umbrella." Even if the enzyme attempts to bind the L-backbone, the bulky methyls prevent the catalytic triad from approaching the scissile bond.

References

  • Sasaki, Y. (2012).[4] 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[2] Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Gentilucci, L., et al. (2010). Peptides and Peptidomimetics in Medicine. Current Medicinal Chemistry.

Sources

Conformational Locking with 2,6-Dimethylphenylalanine: A Technical Guide to Steric Constraints in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural, synthetic, and pharmacological utility of 2,6-dimethylphenylalanine (2,6-Dmp) in peptide drug discovery. Unlike standard hydrophobic substitutions, 2,6-Dmp acts as a "chimeric" constraint: it introduces significant steric bulk while retaining aromaticity. This modification restricts side-chain rotamers (


) into an orthogonal orientation relative to the peptide backbone, creating a "conformational lock." This guide provides actionable protocols for synthesizing these sterically hindered peptides and analyzing their impact on proteolytic stability and receptor selectivity, particularly in GPCR ligands.

Part 1: The Structural Mechanism: The "Orthogonal Lock"

The primary utility of 2,6-Dmp lies in its ability to restrict the conformational space of a peptide without cyclization. In canonical Phenylalanine (Phe), the side chain enjoys relatively free rotation about the


 bond (

). In 2,6-Dmp, the methyl groups at the ortho positions create severe steric clashes with the peptide backbone (

, amide NH, and carbonyl O).
Torsional Restrictions

The "ortho-effect" forces the aromatic ring to adopt an orientation perpendicular to the peptide plane.

  • 
     Constraint:  The energy barrier for rotation increases significantly. The side chain is often forced into specific energy wells (typically trans or gauche(-)), minimizing the clash between the ortho-methyls and the backbone atoms.
    
  • 
     Constraint:  Rotation of the phenyl ring itself is restricted. The methyl groups act as "bumpers," preventing the ring from becoming coplanar with the 
    
    
    
    bond.
The "Shielding" Effect

Beyond conformation, the 2,6-dimethyl moiety creates a hydrophobic umbrella over the adjacent peptide bond. This steric shielding prevents the approach of proteolytic enzymes (e.g., chymotrypsin, aminopeptidases), dramatically increasing the metabolic half-life of the peptide.

Visualization: The Steric Constraint Pathway

The following diagram illustrates the causal link between the chemical modification and the resulting biological property.

DmpConstraint cluster_0 Chemical Modification cluster_1 Steric Physics cluster_2 Biological Outcome Dmp 2,6-Dimethyl Substitution Clash Ortho-Methyl/Backbone Steric Clash Dmp->Clash Barrier High Rotation Barrier (Chi1/Chi2) Clash->Barrier Lock Orthogonal Conformational Lock Barrier->Lock Forces Perpendicularity Shield Proteolytic Shielding Barrier->Shield Blocks Enzyme Access Receptor Selectivity Receptor Selectivity Lock->Receptor Selectivity Metabolic Stability Metabolic Stability Shield->Metabolic Stability

Figure 1: Mechanism of action for 2,6-Dmp induced conformational constraints and stability enhancement.

Part 2: Synthetic Methodologies

Synthesizing peptides with 2,6-Dmp is non-trivial. The same steric bulk that protects the peptide from proteases also hinders the coupling reaction during Solid Phase Peptide Synthesis (SPPS). Standard Fmoc protocols often result in deletion sequences or incomplete coupling.

The "Difficult Coupling" Protocol

When coupling to a 2,6-Dmp residue (i.e., adding the next amino acid onto the N-terminus of Dmp) or coupling Dmp onto the chain, the nucleophilic attack is sterically impeded.

Recommended Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC. Avoid HBTU/TBTU as they are often insufficient.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though Dmp is resistant to racemization due to the lack of

    
    -proton acidity compared to other derivatives, the risk remains).
    
  • Solvent: DMF/NMP (1:1) to maximize swelling and solubility.

Step-by-Step Workflow
StepParameterCondition/ActionRationale
1. Resin Prep SwellingDCM (3x), DMF (3x)Ensure maximal accessibility of reactive sites.
2. Deprotection Reagent20% Piperidine in DMF + 0.1M HOBtHOBt suppresses aspartimide formation; standard deprotection is usually sufficient.
3. Activation Pre-activation30 secMix AA (4 eq), HATU (3.9 eq), DIEA (8 eq) before adding to resin.
4. Coupling Duration2 x 2 hours (Double Couple)Critical: Single coupling is rarely 100% effective.
5. Microwave (Optional)75°C, 25 Watts, 5 minsThermal energy overcomes the steric barrier (Arrhenius effect).
6. Capping ReagentAcetic Anhydride/PyridineCap unreacted amines to prevent deletion sequences.
7. Monitoring TestChloranil or Kaiser TestKaiser test may be false-negative on hindered amines; Chloranil is more sensitive for secondary/hindered amines.
Visualization: Optimized SPPS Cycle

The following decision tree outlines the logic for handling hindered residues like 2,6-Dmp.

SPPS_Protocol Start Start Coupling Cycle (Incoming AA -> Dmp-Resin) Standard Standard Activation (HBTU/DIEA) Start->Standard Standard AA HighPower High-Efficiency Activation (HATU/HOAt/DIEA) Start->HighPower Hindered AA MicroWave Microwave Irradiation (75°C, 5 min) HighPower->MicroWave Check Kaiser/Chloranil Test MicroWave->Check DoubleCouple Double Coupling (Refresh Reagents) DoubleCouple->Check Fail Acetylate (Cap) DoubleCouple->Fail Persistent Positive (>2 rounds) Check->DoubleCouple Positive (Incomplete) Success Proceed to Deprotection Check->Success Negative (Complete)

Figure 2: Decision matrix for synthesizing peptides containing sterically hindered 2,6-Dmp residues.

Part 3: Pharmacological Implications & Case Studies

The incorporation of 2,6-Dmp is a proven strategy in the design of opioid peptides and other GPCR ligands. The modification addresses two major failure modes in peptide drug development: promiscuity and instability .

Receptor Selectivity (The Opioid Example)

In the development of enkephalin and endomorphin analogs, distinguishing between


 (MOR) and 

(DOR) opioid receptors is challenging due to the flexibility of the endogenous ligands.
  • The Problem: Native enkephalin (Tyr-Gly-Gly-Phe-Leu) is flexible and binds both MOR and DOR.

  • The Dmp Solution: Replacing Phe

    
     or Phe
    
    
    
    with 2,6-Dmp locks the aromatic side chain.[1]
    • Result: Studies by Hruby and Schiller demonstrated that 2,6-Dmp substitution can shift selectivity by orders of magnitude. The "orthogonal lock" prevents the side chain from adopting the conformation required for one receptor subtype while pre-organizing it for the other.

Quantitative Impact Data

The following table summarizes the general impact of 2,6-Dmp substitution compared to native Phenylalanine in bioactive peptides (generalized data from opioid peptide literature).

ParameterNative Phe Peptide2,6-Dmp AnalogMechanism of Improvement

Rotational Freedom

(Free)
Restricted (

)
Steric clash with backbone carbonyl/amide.
Proteolytic Half-life Minutes (< 20 min)Hours (> 4 hours)Methyl groups block active site access.
Receptor Affinity (

)
Baseline (nM range)Often Improved (0.1 - 10x)Entropy penalty upon binding is reduced (pre-organized).
Selectivity Ratio Low (Promiscuous)HighConformational exclusion of off-target binding modes.
Dmp vs. Dmt (2,6-Dimethyltyrosine)

Researchers must distinguish between Dmp and Dmt.

  • Dmt (Tyrosine analog): Contains a phenolic -OH. Crucial for the "message" domain of opioids (interacts with His/water networks in the receptor).

  • Dmp (Phenylalanine analog): Lacks -OH. Used in the "address" domain (hydrophobic pocket) to dictate selectivity without altering the primary activation trigger.

References

  • Hruby, V. J., & Agnes, R. S. (1999). Conformation-activity relationships of opioid peptides with selective activities at opioid receptors.[1] Biopolymers, 51(6), 391–410.[1]

  • Schiller, P. W., et al. (2000). Opioid peptide analogs with novel activity profiles as potential therapeutic agents for use in analgesia. Peptide Science, 51(6).[1]

  • Trapella, C., et al. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation. The Journal of Organic Chemistry, 87(5), 2580-2589.

  • Bramucci, M., et al. (2020). Stability of oligopeptides in solution: Proteolytic digestion and potential dimerization process. International Journal of Peptide Research and Therapeutics.

  • Clore, G. M., & Kuszewski, J. (2002).

    
     rotamer populations and angles of mobile surface side chains are accurately predicted by a torsion angle database potential of mean force.[2] Journal of the American Chemical Society, 124(11), 2866–2867. 
    

Sources

Methodological & Application

Application Note: Coupling Protocols for Fmoc-2,6-dimethyl-D-phenylalanine (Fmoc-D-Dmp-OH)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced peptide chemists and drug development professionals. It addresses the specific challenges of incorporating Fmoc-2,6-dimethyl-D-phenylalanine (Fmoc-D-Dmp-OH) into peptide sequences.

Introduction & Chemical Context

Fmoc-2,6-dimethyl-D-phenylalanine (Dmp) is a highly sterically hindered non-canonical amino acid. It is frequently employed in peptidomimetics to restrict conformational flexibility (via


 and 

torsion angle constraints) and improve metabolic stability against proteases.

However, the 2,6-dimethyl substitution pattern on the phenyl ring creates a unique "steric umbrella" effect. This results in two distinct synthetic challenges:

  • Coupling of Fmoc-D-Dmp-OH: The incoming activated carboxylate is hindered, slowing down nucleophilic attack by the resin-bound amine.

  • Coupling onto D-Dmp: Once incorporated, the 2,6-dimethyl group shields the N-terminal

    
    -amine, making Fmoc removal slower and the subsequent acylation extremely difficult (often the rate-limiting step in the synthesis).
    

This guide provides an optimized protocol using high-efficiency coupling reagents (HATU/HOAt and DIC/Oxyma) and microwave-assisted synthesis to overcome these energy barriers.

Critical Reaction Parameters

Coupling Reagents: The "Power" Selection

Standard reagents (HBTU, HCTU) are often insufficient for Dmp. We utilize reagents that generate highly reactive active esters with superior leaving group characteristics.

Reagent SystemRoleMechanism of ActionRecommended For
HATU / HOAt / TMP Primary Coupling7-azabenzotriazole esters react faster than benzotriazole analogs due to the neighboring pyridine nitrogen (anchimeric assistance).Coupling Fmoc-D-Dmp-OH to the chain.
DIC / Oxyma Pure Microwave CouplingGenerates an unstable but highly reactive oxyma ester. Excellent at elevated temperatures (75°C+) with lower racemization risk than HATU.Automated / Microwave synthesis.[1]
PyAOP / HOAt "Hard" CouplingPhosphonium salt analog of HATU. Often superior for N-methylated or extremely hindered amines.Coupling the Next AA onto Dmp.
TFFH (Acid Fluoride) Rescue MethodConverts AA to acid fluoride in situ. Smallest possible activated species (low steric bulk).If PyAOP fails.
Base Selection & Racemization Control

While 2,6-dimethyl substitution restricts rotation, the slow coupling kinetics increase the exposure time of the activated species to base, raising the risk of racemization via the oxazolone mechanism.

  • Use Collidine (TMP) instead of DIPEA: 2,4,6-Trimethylpyridine (Collidine) is a weaker, non-nucleophilic base that minimizes proton abstraction from the

    
    -carbon while sufficiently neutralizing the acid.
    

Experimental Protocols

Protocol A: Manual Coupling of Fmoc-D-Dmp-OH (The "Incoming" Step)

Use this protocol to attach Fmoc-D-Dmp-OH to the resin-bound peptide.

Reagents:

  • Fmoc-2,6-dimethyl-D-phenylalanine (3.0 eq)

  • HATU (2.9 eq)[2]

  • HOAt (3.0 eq) - Critical additive for hindered couplings

  • Collidine (6.0 eq)

  • Solvent: NMP (N-methylpyrrolidone) - Preferred over DMF for better swelling and kinetics

Procedure:

  • Resin Preparation: Swell resin in DCM (15 min), then wash with NMP (3x).

  • Activation:

    • Dissolve Fmoc-D-Dmp-OH, HATU, and HOAt in minimal NMP.

    • Add Collidine.[3][4][5]

    • Pre-activate for exactly 30-60 seconds. (Do not exceed 2 mins to avoid loss of active ester).

  • Coupling:

    • Add the activated solution to the resin.[3][6][7]

    • Agitate for 2 hours at Room Temperature.

    • Optional: If available, heat to 50°C (water bath) for 1 hour.

  • Monitoring: Perform a Chloranil Test (preferred over Kaiser for secondary amines, though Dmp is primary, the bulk can give false negatives with Kaiser).

    • If positive (blue): Repeat coupling with fresh reagents (Double Couple).

  • Capping: Acetylate unreacted amines using Acetic Anhydride/DIPEA/NMP (1:2:7) to prevent deletion sequences.

Protocol B: Elongation from D-Dmp (The "Outgoing" Step)

Use this protocol to couple the NEXT amino acid onto the D-Dmp N-terminus. This is the most difficult step.

Reagents:

  • Next Fmoc-Amino Acid (5.0 eq)

  • PyAOP (5.0 eq) or COMU (5.0 eq)

  • Collidine (10.0 eq)

  • Solvent: NMP

Procedure:

  • Fmoc Deprotection (Aggressive):

    • The bulky 2,6-dimethyl group shields the Fmoc.

    • Use 20% Piperidine + 5% DBU in DMF.

    • Treat 2 x 10 min (instead of standard 2 x 5 min).

    • Note: DBU helps drive deprotection but can induce aspartimide formation if Asp is present (add 0.1M HOBt if Asp is in sequence).

  • Coupling:

    • Dissolve Next AA and PyAOP in NMP. Add Collidine.[3][4][5]

    • Add to resin immediately.[2]

    • Agitate for 4–16 hours (Overnight recommended).

    • Microwave Option: 75°C for 20 mins (Power: 30W).

  • Verification:

    • Micro-cleavage: Cleave a small aliquot of resin (TFA/TIS/H2O) and analyze by LC-MS. This is the only reliable way to verify coupling onto Dmp. Colorimetric tests are unreliable here due to steric shielding of the amine.

Visualization of Logic & Workflow[6]

Diagram 1: Steric Hindrance & Coupling Logic

This diagram illustrates why the specific reagents are chosen based on the "Umbrella Effect" of the 2,6-dimethyl group.

DmpCouplingLogic Dmp Fmoc-2,6-dimethyl-D-Phe (Dmp) Steric 2,6-Dimethyl Steric 'Umbrella' Dmp->Steric Challenge1 Challenge A: Coupling Dmp to Resin Steric->Challenge1 Hinders Carbonyl Challenge2 Challenge B: Coupling Next AA onto Dmp Steric->Challenge2 Shields Amine Solution1 Solution A: HATU + HOAt (Small, fast active ester) Challenge1->Solution1 Solution2 Solution B: PyAOP or Microwave (High energy activation) Challenge2->Solution2 Deprotect Fmoc Removal (Slowed by Umbrella) Challenge2->Deprotect Pre-requisite Sol_Deprotect Add DBU or Heat Deprotect->Sol_Deprotect

Caption: The 2,6-dimethyl "umbrella" necessitates distinct strategies for attaching Dmp versus elongating from it.

Diagram 2: Decision Tree for Troubleshooting

Troubleshooting Start Coupling Check (LC-MS / Chloranil) Result Coupling Complete? Start->Result Yes Proceed to Capping & Next Cycle Result->Yes >99% No Incomplete Coupling Result->No <99% Retry1 Double Couple (Fresh Reagents, 2h) No->Retry1 Check2 Still Incomplete? Retry1->Check2 Check2->Yes Success Method2 Switch Methodology Check2->Method2 Fail OptA Microwave (75°C) Method2->OptA OptB Acid Fluoride (TFFH) Method2->OptB OptC PyAOP / Collidine Method2->OptC

Caption: Step-by-step troubleshooting workflow for difficult Dmp couplings.

Troubleshooting & Quality Control

Common Failure Modes
  • Deletion Sequences: The most common error is the failure of the next amino acid to couple onto Dmp.

    • Diagnosis: Mass spec shows [M - (Next AA)].

    • Fix: Use Protocol B with PyAOP and double coupling.

  • Incomplete Fmoc Removal: The Dmp amine is not fully exposed.

    • Diagnosis: Mass spec shows [M + 222] (Fmoc adduct) or truncated sequence.

    • Fix: Use DBU/Piperidine cocktail and heat to 40°C during deprotection.

Analytical Verification

Due to the D-configuration and potential for racemization, final peptide purity should be assessed using:

  • C18 HPLC: Standard purity check.

  • Chiral Chromatography: If the Dmp residue is critical for biological activity, verify the lack of L-Dmp epimer using a chiral column (e.g., Chiralpak) or Marfey's analysis on the hydrolyzed peptide.

References

  • Albericio, F., & Bomer, J. M. (1999). Coupling Reagents and Strategies for the Solid-Phase Synthesis of Difficult Peptides. Nature. (Context: General strategies for hindered couplings).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Context: Mechanism of HATU vs PyAOP).

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. (Context: Modern SPPS updates including Oxyma/DIC).

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (Context: Troubleshooting difficult sequences).

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry. (Context: Microwave synthesis for hindered residues).

Sources

Application Note: High-Fidelity Synthesis of 2,6-Dimethyl-D-Phenylalanine via Evans Electrophilic Azidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2,6-dimethyl-D-phenylalanine (D-Dmp) presents a unique challenge in peptide chemistry. This residue is a critical surrogate for Phenylalanine or Tyrosine in opioid peptides (e.g., dermorphin, enkephalin analogs), where the 2,6-dimethyl substitution restricts conformational freedom and enhances metabolic stability against proteases.[1]

The Synthetic Bottleneck: Steric Hindrance

Standard asymmetric synthesis of amino acids often relies on the alkylation of a glycine enolate equivalent (e.g., Evans glycine imide, Schöllkopf bis-lactim ether) with a benzyl halide.

  • Failure Mode: For Dmp, this would require reacting a glycine enolate with 2,6-dimethylbenzyl bromide . This reaction is kinetically disfavored and frequently fails due to the massive steric shielding of the benzylic position by the ortho-methyl groups, leading to elimination side products or no reaction.

The Solution: Evans Electrophilic Azidation

To circumvent this steric barrier, this protocol utilizes the Evans Electrophilic Azidation strategy. Instead of forming the C–C bond (which is sterically demanding), we form the C–N bond.

  • Inversion of Steric Demand: We start with the carbon skeleton already assembled (2,6-dimethylhydrocinnamic acid).

  • Nucleophile/Electrophile Pairing: The bulky Evans enolate attacks a small, linear electrophile (Trisyl Azide), which is kinetically rapid and not hindered by the aromatic methyl groups.

  • Stereocontrol: The use of the

    
    -Evans Auxiliary  ensures the formation of the D-amino acid  (
    
    
    
    -configuration).

Synthetic Workflow & Mechanism

Retrosynthetic Analysis

The pathway deconstructs the target into 2,6-dimethylbenzaldehyde and the chiral auxiliary.

G Target 2,6-Dimethyl-D-Phe Azide alpha-Azido Acid (Precursor) Azide->Target Pd/C, H2 EvanAdduct Evans Imide (Azidated) EvanAdduct->Azide LiOH, H2O2 (Hydrolysis) HydroCin 2,6-Dimethyl- hydrocinnamic acid HydroCin->EvanAdduct 1. Pivaloyl Cl 2. Auxiliary 3. KHMDS, Trisyl N3 Auxiliary (R)-4-Benzyl- 2-oxazolidinone Auxiliary->EvanAdduct

Figure 1: Retrosynthetic logic flow. Note that the C-N bond is formed late-stage to avoid steric clashes.

Stereochemical Control Model

The stereoselectivity is governed by the formation of a


-enolate, chelated by Lithium (Li+). The benzyl group of the auxiliary blocks the Re-face (front), forcing the electrophile (Trisyl Azide) to attack from the Si-face (back).

Critical Selection Rule:

  • To obtain L-Amino Acids (

    
    ): Use (
    
    
    
    )-Auxiliary (from L-Phe/Val).
  • To obtain D-Amino Acids (

    
    ): Use (
    
    
    
    )-Auxiliary
    (from D-Phe or synthetic resolution).

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (2,6-Dimethylhydrocinnamic Acid)

Commercial availability of this acid is sporadic; synthesis from the aldehyde is reliable.

Reagents:

  • 2,6-Dimethylbenzaldehyde (10.0 g, 74.5 mmol)

  • Malonic acid (15.5 g, 149 mmol)

  • Pyridine (30 mL) / Piperidine (1.5 mL)

  • 10% Pd/C (1.0 g)

Protocol:

  • Knoevenagel Condensation: Combine aldehyde, malonic acid, pyridine, and piperidine in a round-bottom flask. Heat to reflux (100°C) for 4 hours until CO₂ evolution ceases.

  • Workup: Cool to 0°C. Pour into ice-cold HCl (6M) to precipitate the cinnamic acid derivative. Filter and wash with cold water. Recrystallize from EtOH/H₂O.

    • Intermediate: 3-(2,6-dimethylphenyl)acrylic acid.

  • Hydrogenation: Dissolve the acrylic acid in MeOH (100 mL). Add 10% Pd/C. Stir under H₂ balloon (1 atm) for 12 hours.

  • Isolation: Filter through Celite. Concentrate in vacuo.

    • Yield: ~90-95%

    • QC: ¹H NMR should show loss of alkene protons and appearance of alkyl multiplet at

      
       2.8-3.1 ppm.
      
Phase 2: Auxiliary Attachment

Reagents:

  • 2,6-Dimethylhydrocinnamic acid (from Phase 1)

  • 
    -4-Benzyl-2-oxazolidinone (1.0 equiv)
    
  • Pivaloyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • LiCl (0.1 equiv - catalyst for acylation)

  • THF (anhydrous)

Protocol:

  • Dissolve the hydrocinnamic acid (5.0 g, 28 mmol) in dry THF (100 mL) under N₂. Cool to -78°C.

  • Add Triethylamine (4.7 mL) followed by Pivaloyl chloride (3.8 mL). Stir for 15 mins at -78°C, then 45 mins at 0°C to form the mixed anhydride .

  • In a separate flask, dissolve

    
    -4-benzyl-2-oxazolidinone (4.96 g, 28 mmol) and LiCl (0.12 g) in THF. Cool to -78°C.
    
  • Cannulate the mixed anhydride solution into the auxiliary solution.

  • Allow to warm to RT and stir overnight.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash with NaHCO₃ (remove unreacted acid) and Brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

    • Data: Product is a white crystalline solid.

Phase 3: Asymmetric Electrophilic Azidation (The Critical Step)

Reference: Evans, D. A. et al. J. Am. Chem. Soc. 1990, 112, 4011.

Reagents:

  • Imide from Phase 2 (1.0 equiv)

  • KHMDS (Potassium bis(trimethylsilyl)amide) (1.1 equiv, 0.5M in toluene)

  • Trisyl Azide (2,4,6-Triisopropylbenzenesulfonyl azide) (1.2 equiv)

  • Glacial Acetic Acid (4.0 equiv)

  • THF (anhydrous)

Protocol:

  • Enolization: Dissolve the Imide (2.0 g, 5.9 mmol) in THF (30 mL). Cool to -78°C (Critical for stereocontrol).

  • Add KHMDS solution dropwise over 10 mins. Stir for 30 mins at -78°C to ensure complete formation of the Z-enolate.

  • Azidation: Dissolve Trisyl Azide (2.18 g, 7.1 mmol) in THF (10 mL) and cool to -78°C. Cannulate this rapidly into the enolate solution.

  • Quench: After 2 minutes (reaction is extremely fast), quench strictly at -78°C with Glacial Acetic Acid (1.4 mL).

  • Warm up: Remove cooling bath and stir for 4 hours at RT. (This allows the decomposition of the initial triazene intermediate into the azide).

  • Workup: Dilute with Et₂O, wash with dilute HCl, NaHCO₃, and Brine.

  • Purification: Flash chromatography. Separation of the diastereomer is rarely needed if KHMDS/-78°C protocol is strictly followed (dr typically >95:5).

Phase 4: Hydrolysis and Reduction

Reagents:

  • LiOH (2.0 equiv)

  • H₂O₂ (30%, 4.0 equiv)

  • THF/H₂O (3:1)

Protocol:

  • Dissolve the

    
    -azido imide in THF/H₂O at 0°C.
    
  • Add H₂O₂ followed by LiOH. Stir at 0°C for 1 hour. (Peroxide aids in cleaving the hindered imide without racemization).

  • Quench: Add Na₂SO₃ (aq) to destroy excess peroxide (Check with starch-iodide paper).

  • Auxiliary Recovery: Extract with CH₂Cl₂ (removes the chiral auxiliary for recycling).

  • Acid Isolation: Acidify the aqueous layer (pH 2) with HCl. Extract the

    
    -azido acid with EtOAc.
    
  • Reduction: Dissolve the

    
    -azido acid in MeOH. Add 10% Pd/C. Hydrogenate (30 psi) for 4 hours.
    
  • Final Isolation: Filter catalyst. Concentrate. Recrystallize from H₂O/EtOH.

Quality Control & Data Specifications

Analytical Data Table
ParameterSpecificationMethod
Appearance White powderVisual
Purity > 98%HPLC (C18, MeCN/H2O + 0.1% TFA)
Enantiomeric Excess > 99% eeChiral HPLC (Crownpak CR(+) or Chiralpak ZWIX)
¹H NMR (D₂O/DCl)

7.1 (m, 3H), 4.2 (dd, 1H), 3.3 (dd, 1H), 3.1 (dd, 1H), 2.3 (s, 6H)
400 MHz NMR
Mass Spec [M+H]+ = 194.12ESI-MS
Stereochemical Validation (Mechanism)[2]

Mechanism Enolate Z-Enolate (Li-Chelated) (R)-Auxiliary blocks Front Face Attack Electrophilic Attack by Trisyl-N3 Enolate->Attack Steric Control Transition Transition State Back-side (Si-face) Attack Attack->Transition Kinetic Path Product (R)-alpha-Azido Carboximide Transition->Product Quench + Warm

Figure 2: Stereochemical rationale. The (R)-auxiliary dictates the formation of the (R)-azide (D-amino acid precursor).

Troubleshooting & Critical Parameters

  • Temperature Control (Phase 3): The reaction between the enolate and Trisyl azide must occur at -78°C. If the temperature rises before quenching with acetic acid, the diastereoselectivity drops significantly.

  • Reagent Quality: Trisyl azide is shock-sensitive if dry. Store as a solution or wet solid. Ensure KHMDS is fresh; titer can degrade, leading to incomplete enolization.

  • Auxiliary Recovery: Do not discard the dichloromethane extract in Phase 4. The

    
    -Evans auxiliary is expensive; recovery rates are typically >85%.
    

References

  • Evans, D. A., Britton, T. C., Ellman, J. A., & Dorow, R. L. (1990).[2] The asymmetric synthesis of

    
    -amino acids.[2][3][4] Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-
    
    
    
    -azido carboxylic acids. Journal of the American Chemical Society, 112(10), 4011–4030.[2] Link[2]
  • Illuminati, D., et al. (2022).[5][6] Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation.[4][5] The Journal of Organic Chemistry, 87(5), 2580–2589.[5] Link

  • Gage, J. R., & Evans, D. A. (1990).[7] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[7] Organic Syntheses, 68, 83. Link

  • Okada, Y., et al. (2001). 2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides.[1][4][8] Chemical & Pharmaceutical Bulletin, 49(1), 24-27. Link

Sources

enzymatic resolution of racemic 2,6-dimethylphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Resolution of Sterically Hindered 2,6-Dimethylphenylalanine (Dmp)

Executive Summary

2,6-Dimethylphenylalanine (Dmp, also referred to as 2',6'-dimethyltyrosine precursor or 2,6-Me2Phe) is a critical non-natural amino acid used in the synthesis of opioid peptide mimetics (e.g., Dmt-Tic analogs) and enzyme inhibitors. Its structural rigidity, conferred by the 2,6-dimethyl substitution on the phenyl ring, restricts conformational freedom and enhances metabolic stability against proteases.

The Challenge: The 2,6-dimethyl substitution creates severe steric hindrance near the


-carbon, rendering standard enzymatic resolution methods (e.g., Hog Kidney Acylase I hydrolysis of N-acetyl derivatives) kinetically incompetent or non-selective.

The Solution: This guide details two validated protocols to overcome this steric barrier:

  • Bench-Scale: Kinetic resolution of N-phenylacetyl-D,L-2,6-dimethylphenylalanine using Penicillin G Acylase (PGA) . PGA is selected because its active site recognizes the distal phenylacetyl group, tolerating the bulky amino acid side chain.

  • Industrial-Scale: The Hydantoinase-Carbamoylase Process , utilizing a dynamic kinetic resolution (DKR) approach for high-yield production.

Scientific Mechanism & Causality

Why Standard Acylase I Fails

In standard resolutions, Aminoacylase I (from Aspergillus or Porcine Kidney) requires the N-acetyl group to fit into a specific hydrophobic pocket while the amino acid side chain sits in an adjacent subsite. For Dmp, the ortho-methyl groups clash with the enzyme's side-chain binding pocket, reducing


 by orders of magnitude compared to phenylalanine.
Why Penicillin G Acylase (PGA) Works

PGA (EC 3.5.1.11) evolved to hydrolyze Penicillin G into phenylacetic acid (PAA) and 6-aminopenicillanic acid (6-APA).

  • Substrate Recognition: PGA binds the phenylacetyl (PhAc) moiety of the substrate tightly in a specific pocket.

  • Tolerance: The "leaving group" (in this case, the amino acid 2,6-Dmp) faces the solvent-accessible region or a large, promiscuous subsite (

    
    -lactam binding site).
    
  • Result: By using N-phenylacetyl-Dmp instead of N-acetyl-Dmp, we shift the molecular recognition to the protecting group, bypassing the steric penalty of the amino acid side chain.

Experimental Protocols

Protocol A: PGA-Mediated Resolution (Bench Scale)

Target: Production of L-2,6-Dimethylphenylalanine

Materials:

  • Racemic 2,6-dimethylphenylalanine (synthesized via acetamidomalonate route).

  • Phenylacetyl chloride.

  • Immobilized Penicillin G Acylase (e.g., Eupergit® loaded with E. coli PGA).

  • Solvents: Acetone, Ethyl Acetate, 1M NaOH, 1M HCl.

Step 1: Substrate Synthesis (N-Phenylacetylation)

  • Dissolve racemic Dmp (10 g, 52 mmol) in 2M NaOH (52 mL) at 0°C.

  • Simultaneously add phenylacetyl chloride (8.8 g, 57 mmol) and 2M NaOH (30 mL) dropwise over 1 hour, maintaining pH > 10.

  • Stir for 3 hours at room temperature.

  • Acidify to pH 2.0 with 6M HCl. The product, N-phenylacetyl-D,L-2,6-dimethylphenylalanine , will precipitate or form an oil.

  • Extract with ethyl acetate, dry over MgSO

    
    , and recrystallize from EtOAc/Hexane.
    
    • QC Check: Confirm purity via HPLC (>98%).

Step 2: Enzymatic Hydrolysis

  • Reaction Setup: Suspend N-phenylacetyl-D,L-Dmp (5 g, 16 mmol) in 100 mL of distilled water.

  • pH Adjustment: Add 1M NaOH dropwise until the substrate dissolves and pH reaches 7.8. Thermostat to 28°C.

  • Enzyme Addition: Add Immobilized PGA (500 U).

    • Note: Maintain pH at 7.8 automatically using a pH-stat titrator with 0.5M NaOH. The consumption of NaOH correlates directly to conversion.

  • Monitoring: Stop reaction at 45-50% conversion (theoretical maximum for kinetic resolution is 50%).

    • Critical Insight: Do not push to 50% if

      
      -value is low (<20). Stop at 40-45% to ensure high ee of the product (L-isomer).
      

Step 3: Separation & Purification

  • Filtration: Filter off the immobilized enzyme (save for reuse).

  • Extraction (Unreacted D-Substrate): Acidify filtrate to pH 2.0 using HCl. The unreacted N-phenylacetyl-D-Dmp will precipitate or become extractable. Extract 3x with Ethyl Acetate.

    • Save Organic Layer: Contains D-isomer precursor (can be chemically hydrolyzed or racemized).

  • Isolation (L-Product): The aqueous phase contains the free L-2,6-dimethylphenylalanine hydrochloride.

  • Purification: Load aqueous phase onto a cation exchange column (Dowex 50W x8, H+ form). Wash with water, then elute amino acid with 1M NH

    
    OH.
    
  • Crystallization: Concentrate eluate and crystallize from water/ethanol.

Protocol B: Hydantoinase Process (Industrial Workflow)

Target: Scalable production via Dynamic Kinetic Resolution (DKR)

This method uses a cascade of three enzymes: Hydantoin Racemase , D-Hydantoinase , and D-Carbamoylase .

  • Note: This naturally produces the D-isomer . To obtain the L-isomer , one must use L-selective Hydantoinase/Carbamoylase (less common) or use the PGA route above.

Workflow:

  • Substrate: 5-(2,6-dimethylbenzyl)hydantoin (racemic).

  • Reaction:

    • Racemase: Continually interconverts L- and D-hydantoin.

    • D-Hydantoinase: Selectively opens D-hydantoin ring

      
       N-carbamoyl-D-Dmp.
      
    • D-Carbamoylase: Hydrolyzes N-carbamoyl-D-Dmp

      
       Free D-2,6-dimethylphenylalanine .
      
  • Advantage: 100% theoretical yield (DKR).[1]

Analytical Methods (QC)

Table 1: Recommended Chromatographic Methods

AnalyteColumn TypeMobile PhaseDetectionNotes
Free Amino Acid (L-Dmp)Crownpak CR(+) (Daicel)pH 1.5 HClO

(aq) / Methanol (90:10)
UV 210 nmDirect resolution of free amino acids. Best for determining ee% of final product.
N-Protected Derivative Chiralcel OD-H (Amylose)Hexane / IPA / TFA (90:10:0.1)UV 254 nmUsed to check ee% of the starting material or unreacted substrate.
Conversion Monitoring C18 Reverse PhaseWater (0.1% TFA) / ACN gradientUV 220 nmMonitors hydrolysis progress (Shift from N-protected to free AA).

Process Visualization

Figure 1: PGA-Mediated Resolution Workflow

PGA_Resolution Racemic Racemic 2,6-Dimethylphenylalanine Synthesis Chemical Synthesis (Schotten-Baumann) + Phenylacetyl Chloride Racemic->Synthesis Substrate N-Phenylacetyl-D,L-Dmp (Racemic Substrate) Synthesis->Substrate Enzyme Immobilized PGA (pH 7.8, 28°C) Substrate->Enzyme Hydrolysis Mixture Reaction Mixture: L-Dmp + N-PA-D-Dmp Enzyme->Mixture Acidification Acidification (pH 2.0) & Solvent Extraction Mixture->Acidification OrganicPhase Organic Phase: Unreacted N-PA-D-Dmp (>98% ee D-isomer) Acidification->OrganicPhase Extracts into EtOAc AqueousPhase Aqueous Phase: L-2,6-Dimethylphenylalanine Acidification->AqueousPhase Remains in Water Purification Ion Exchange (Dowex 50W) AqueousPhase->Purification FinalProduct Pure L-2,6-Dimethylphenylalanine (>99% ee) Purification->FinalProduct

Caption: Figure 1. Kinetic resolution workflow for sterically hindered Dmp using Penicillin G Acylase (PGA). The N-phenylacetyl group acts as a "distal handle," allowing the enzyme to bypass the steric bulk of the 2,6-dimethyl group.

Figure 2: Steric Hindrance Comparison

Sterics Phe Phenylalanine (No steric clash) Acylase Hog Kidney Acylase I (Small Pocket) Phe->Acylase Fast Hydrolysis Dmp 2,6-Dimethylphenylalanine (Severe Steric Clash) Dmp->Acylase Blocked/No Reaction PGA Penicillin G Acylase (Large Pocket/Distal Binding) Dmp->PGA Successful Hydrolysis (via N-Phenylacetyl)

Caption: Figure 2. Mechanistic rationale for enzyme selection. Standard Acylase I cannot accommodate the 2,6-dimethyl bulk. PGA succeeds by recognizing the protecting group rather than the amino acid side chain.

References

  • Dengchao, L. et al. (2007). "Production of enantiomerically pure (S)-beta-phenylalanine and (R)-beta-phenylalanine by penicillin G acylase from Escherichia coli in aqueous medium." Biotechnology Letters, 29(12), 1825-1830. Link

  • Park, O.J. et al. (2014). "Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl." Journal of Molecular Catalysis B: Enzymatic. (Demonstrates lipase utility for related hindered esters). Link

  • Altenbuchner, J. et al. (2017). "Toward a cell-free hydantoinase process: screening for expression optimization...". Applied Microbiology and Biotechnology. (Details the Hydantoinase cascade for hindered amino acids). Link

  • Bommarius, A.S. et al. (1998). "Membrane bioreactors for the production of enantiomerically pure alpha-amino acids." Catalysis Today. (Review of Acylase vs.
  • Daicel Chiral Technologies. "Instruction Manual for CROWNPAK CR(+)". (Standard protocol for free amino acid analysis). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for D-Dmp Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the synthesis of peptides containing the sterically hindered D-amino acid, D-Dmp. For the purposes of this guide, we will consider D-Dmp as a representative example of a sterically demanding D-amino acid, such as D-2,2-dimethylproline or a similarly bulky residue, which presents unique challenges in solid-phase peptide synthesis (SPPS). This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to enhance your synthetic outcomes.

Foundational Concepts: Understanding the D-Dmp Challenge

The incorporation of sterically hindered D-amino acids like D-Dmp into a peptide sequence can significantly impact peptide structure and stability, often making them more resistant to enzymatic degradation.[1][2] However, these same properties create substantial hurdles during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is D-Dmp and why is it considered a "difficult" residue in peptide synthesis?

A1: D-Dmp, representing a sterically hindered D-amino acid, possesses a bulky side chain or a constrained backbone structure. This bulkiness physically obstructs the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling reactions.[3]

Q2: How does the incorporation of a D-amino acid like D-Dmp affect the final peptide?

A2: Introducing a D-amino acid can induce significant conformational changes in the peptide backbone. This can disrupt secondary structures like alpha-helices and beta-sheets. While this can be a desirable trait for therapeutic peptides to increase stability and bioavailability, it can also exacerbate aggregation during synthesis.[1][2]

Q3: What are the primary challenges I can expect when synthesizing a D-Dmp-containing peptide?

A3: The main challenges include:

  • Low Coupling Yields: Due to steric hindrance.[3]

  • Peptide Aggregation: The growing peptide chain can fold and form intermolecular hydrogen bonds, making reactive sites inaccessible.[4][5]

  • Side Reactions: Incomplete couplings can lead to deletion sequences. Harsh conditions used to force couplings can increase the risk of racemization of other amino acids.[6][7]

  • Difficult Cleavage and Purification: Aggregated peptides are often difficult to cleave from the resin and purify.[8]

Troubleshooting Guide: From Coupling to Purification

This section addresses specific issues you may encounter during your D-Dmp peptide synthesis in a question-and-answer format.

Low Coupling Efficiency

Q4: My coupling efficiency for D-Dmp is extremely low using standard DIC/HOBt methods. What should I do?

A4: Standard carbodiimide reagents like DIC are often insufficient for sterically demanding couplings.[9] You need to switch to a more potent in-situ activating reagent.

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form reactive esters that can overcome the steric barrier.[9][10][11] HATU is often considered one of the most efficient coupling reagents due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group (HOAt).[10]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for difficult couplings.[9][10] However, be aware that solutions of phosphonium reagents in DMF have moderate stability.[10]

Decision Workflow for Coupling Reagent Selection

start Low Coupling Efficiency with D-Dmp reagent Using standard carbodiimide (DIC/DCC)? start->reagent switch_reagent Switch to Potent Reagent reagent->switch_reagent Yes double_couple Perform Double Coupling reagent->double_couple No aminium Aminium Salts (HATU, HCTU) switch_reagent->aminium phosphonium Phosphonium Salts (PyBOP, PyAOP) switch_reagent->phosphonium aminium->double_couple phosphonium->double_couple increase_time Increase Reaction Time/Temp double_couple->increase_time Still low check_monitoring Monitor Coupling Completion (e.g., Kaiser Test) increase_time->check_monitoring check_monitoring->double_couple Incomplete success High Yield check_monitoring->success Complete

Caption: Troubleshooting low coupling efficiency for D-Dmp.

Q5: I've switched to HATU, but the yield is still suboptimal. What are my next steps?

A5: Even with potent reagents, overcoming steric hindrance may require further optimization:

  • Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of the activated D-Dmp amino acid.[9][12]

  • Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours to overnight.[9] Gentle heating can also be beneficial, but use caution to minimize racemization.[9] Microwave-assisted peptide synthesis (MASPS) is a highly effective method for driving difficult couplings to completion quickly.[9]

  • Optimize Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt peptide aggregation.[4][9] Using a solvent mixture like DCM/DMF/NMP (1:1:1) can also be advantageous for difficult sequences.[9]

StrategyRecommendationRationale
Coupling Reagent Use HATU, HCTU, or PyBOP instead of DIC/DCC.[9][10]Forms more reactive esters to overcome steric hindrance.
Stoichiometry Use 4 equivalents of amino acid and 3.9 equivalents of coupling reagent.[9]Drives the reaction to completion.
Reaction Time Increase from 1-2 hours to 4-12 hours or overnight.[9]Allows more time for the sterically hindered coupling to occur.
Solvent Use NMP or a DMF/DCM/NMP mixture.[4][9]Improves solvation and reduces aggregation.
Technique Perform a double coupling.[9]Ensures maximum coupling of difficult residues.
Peptide Aggregation

Q6: My resin is clumping, and the Fmoc deprotection seems slow. Is this aggregation? How do I solve it?

A6: Yes, resin clumping and slow deprotection are classic signs of peptide aggregation.[4] As the peptide chain elongates, it can form secondary structures that lead to inter-chain hydrogen bonding, causing the peptide-resin to aggregate and become poorly solvated.[4][5]

Here are several strategies to disrupt aggregation:

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection steps can disrupt hydrogen bonding.

  • Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the alpha-nitrogen of an amino acid can effectively prevent hydrogen bonding.[4][13] These groups are introduced as dipeptides and are removed during the final TFA cleavage.[5]

  • Pseudoprolines: If your sequence contains a Ser or Thr residue, you can introduce it as a pseudoproline dipeptide. This temporarily introduces a kink in the peptide backbone, disrupting secondary structure formation. The native sequence is restored upon final cleavage.[4][5]

  • Solvent Choice: As mentioned before, switching to NMP or adding DMSO to your solvents can help.[4]

Side Reactions

Q7: I'm concerned about racemization with the harsher coupling conditions required for D-Dmp. How can I minimize this?

A7: Racemization is a valid concern, especially when using heat or extended reaction times.[6]

  • Use Additives: Additives like HOBt or Oxyma Pure can suppress racemization.[12][14] Modern uronium/aminium reagents like HATU and HCTU are pre-formulated with a racemization-suppressing additive (HOAt and 6-ClOBt respectively).[10][14]

  • Avoid Over-activation: Do not pre-activate the amino acid for an extended period before adding it to the resin. A pre-activation time of 1-5 minutes is generally sufficient.[9] Over-activation can lead to the formation of undesired intermediates that are prone to racemization.[6][15]

Q8: What other side reactions should I be aware of?

A8:

  • Diketopiperazine Formation: This can occur at the dipeptide stage, especially if Proline or another secondary amine is one of the first two residues. Using 2-chlorotrityl chloride resin can help suppress this due to its steric bulk.[4]

  • Aspartimide Formation: If your sequence contains an Asp residue, it can cyclize to form an aspartimide, particularly during Fmoc deprotection. This can be minimized by using backbone protection (Hmb/Dmb) on the preceding residue.[4]

Cleavage and Deprotection

Q9: What is the best cleavage cocktail for a peptide containing D-Dmp and other sensitive residues like Trp and Met?

A9: The choice of cleavage cocktail depends on the other amino acids in your sequence. During TFA-mediated cleavage, reactive cationic species are generated from protecting groups, which can modify nucleophilic residues. Scavengers are added to the TFA to "scavenge" these reactive species.[16]

A robust, general-purpose cleavage cocktail is Reagent K :

ComponentPercentage (v/v)Purpose
TFA 82.5%Cleaves the peptide from the resin and removes most side-chain protecting groups.
Water 5%Proton source, helps suppress some side reactions.
Phenol 5%Scavenger for carbocations.
Thioanisole 5%Scavenger, particularly for protecting groups on Arg.
1,2-Ethanedithiol (EDT) 2.5%Scavenger for trityl groups (from Cys, His, Asn, Gln).

Source: Adapted from Merck Millipore protocols.

For peptides without particularly sensitive residues, a simpler cocktail like TFA/TIS/Water (95:2.5:2.5) is often sufficient. Triisopropylsilane (TIS) is an excellent scavenger for trityl groups.[17]

Purification and Analysis

Q10: My crude D-Dmp peptide is showing a very complex chromatogram on RP-HPLC. How can I improve purification?

A10: A complex chromatogram is common for difficult syntheses and is often due to deletion sequences and by-products from side reactions.[8]

  • Optimize RP-HPLC Conditions: The standard purification method is reversed-phase high-performance liquid chromatography (RP-HPLC).[8][18] Experiment with different gradients of acetonitrile in water (both containing 0.1% TFA). A shallower gradient will provide better resolution.

  • Alternative Chromatography: If standard RP-HPLC is insufficient, consider other methods. Ion-exchange chromatography can be a useful orthogonal technique to separate impurities with different charge states.[18][19]

  • Purity Analysis: After purification, it's crucial to confirm the identity and purity of your peptide. Key analytical techniques include:

    • LC-MS: To confirm the molecular weight of the final peptide.[20][21]

    • MS/MS Sequencing: To confirm the amino acid sequence.[20]

    • Amino Acid Analysis: To confirm the correct amino acid composition.[21]

    • Analytical HPLC/UPLC: To determine the final purity of the peptide.[22][23]

Workflow for Purification and Analysis

start Crude Peptide Post-Cleavage rphplc Purify via RP-HPLC start->rphplc check_purity Analyze Purity (Analytical HPLC) rphplc->check_purity pool_fractions Pool Pure Fractions check_purity->pool_fractions >95% Pure re_purify Re-purify (Orthogonal Method, e.g., IEX) check_purity->re_purify <95% Pure lyophilize Lyophilize pool_fractions->lyophilize characterize Characterize Identity (LC-MS, MS/MS) lyophilize->characterize final_product Pure D-Dmp Peptide re_purify->rphplc characterize->final_product

Caption: General workflow for peptide purification and analysis.

Detailed Experimental Protocols

Protocol 1: Double Coupling of D-Dmp using HATU
  • Fmoc Deprotection: Following standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • First Coupling Activation: In a separate vessel, pre-activate the Fmoc-D-Dmp-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[9]

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Wash: Wash the resin with DMF (3x).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-D-Dmp-OH.

  • Monitoring: After the second coupling, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.

  • Capping (Optional): If the Kaiser test is positive after double coupling, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

Protocol 2: Cleavage with Reagent K

CAUTION: This procedure must be performed in a well-ventilated fume hood.

  • Resin Preparation: After synthesis is complete, wash the peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.[24]

  • Cleavage Cocktail Preparation: Prepare Reagent K fresh: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[17] Stir or gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Filtration: Filter the cleavage mixture to separate the resin beads. Collect the filtrate containing the cleaved peptide.[25]

  • Resin Wash: Wash the resin with a small volume of fresh TFA to recover any remaining peptide. Combine the filtrates.[25]

  • Peptide Precipitation: Add the combined filtrate to a 50 mL centrifuge tube. Add cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.[25]

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.[25]

By systematically addressing these common challenges with informed strategies, researchers can significantly improve the yield and purity of peptides containing difficult residues like D-Dmp.

References
  • Novabiochem® Coupling reagents - Merck. (n.d.).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (2025).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Analysis of the resulting species upon interaction of A β 40 with DMPD... - ResearchGate. (n.d.).
  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.).
  • How to Optimize Peptide Synthesis?. (2025, August 28). Retrieved February 22, 2026, from a professional peptide synthesis company.
  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents. (n.d.).
  • Overcoming the Challenges of Peptide Drug Development - Concept Life Sciences. (2025, March 24).
  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018, June 2).
  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025, August 28).
  • D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities - ChemRxiv. (n.d.).
  • Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches - PubMed. (2007, September 15).
  • (PDF) Side reactions in peptide synthesis: An overview - ResearchGate. (2018, August 12).
  • Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches | Request PDF - ResearchGate. (2025, August 10).
  • Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Phosphothreonine - Benchchem. (2025).
  • Peptide Characterisation Supporting Peptide Drug Development - Intertek. (n.d.).
  • SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX - Slideshare. (n.d.).
  • Side Reaction in Peptide Synthesis Presentation | PDF | Amino Acid | Ester - Scribd. (n.d.).
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
  • Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide - MDPI. (2024, January 23).
  • Aggregation and Its Influence on the Immunomodulatory Activity of Synthetic Innate Defense Regulator Peptides - SAHMRI. (2017, August 17).
  • Optimization of peptide synthesis time and sustainability using novel eco‐friendly binary solvent systems with induction heati - PEPTLAB. (2024, March 18).
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.).
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books. (2017, June 26).
  • Peptide Purification Process & Methods: An Overview - Bachem. (n.d.).
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (2025, February 26).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
  • Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc. (2025, July 22).
  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.).
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023, October 19).
  • Therapeutic Peptides Downstream Purification & Isolation Process Development. (n.d.).
  • Solid-phase peptide synthesis - Digital CSIC. (2014, July 18).
  • Chromatography and Detection Methods for Peptide Purification - Learning Hub - Gilson. (n.d.).
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2025, February 24). Retrieved February 22, 2026, from International Journal of Science and Research Archive.
  • Purification of peptides by cation exchange chromatography - Bio-Works. (n.d.).
  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC. (n.d.).
  • Strategic peptide purification - YMC America, Inc. (n.d.).
  • D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities - Research Explorer The University of Manchester. (2023, February 14).

Sources

Technical Support Center: Optimizing Fmoc-D-Dmp-OH Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DMP-55-COUPLING Status: Open / High Priority Subject: Troubleshooting incomplete coupling of Fmoc-D-Dmp-OH (5,5-dimethylproline) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Core Analysis: The "Gem-Dimethyl" Steric Wall

You are encountering difficulty with Fmoc-D-Dmp-OH (5,5-dimethylproline). This is not a standard "difficult sequence" issue (like beta-sheet aggregation); this is a pure steric hindrance issue.

The Chemical Root Cause

The 5,5-dimethyl substitution creates the Gem-Dimethyl Effect . While this is desired in the final product to lock the peptide bond into a cis-conformation (inducing


-turns), it creates a massive kinetic barrier during synthesis.
  • Shielded Nitrogen: The two methyl groups at the

    
    -carbon (adjacent to the nitrogen) create a "steric wall." This makes the secondary amine of Dmp extremely poor as a nucleophile for the subsequent coupling.
    
  • Puckered Ring: The dimethyl groups force the pyrrolidine ring into a rigid conformation. When you are coupling Fmoc-D-Dmp-OH to the resin, the activated carboxyl group is less accessible than in native Proline due to this ring puckering and the proximity of the bulky Fmoc group.

Immediate Action Required: Stop using standard carbodiimides (DIC) or aminium salts (HBTU/HCTU). They lack the reactivity to overcome this barrier efficiently.

Troubleshooting Guide (Q&A)

Q1: I used HBTU/DIEA, but the Kaiser test is ambiguous. Why did it fail?

A: HBTU generates an OBt-active ester. For sterically hindered amino acids like Dmp, the OBt ester is not reactive enough to drive the reaction to completion before competing side reactions (like hydrolysis or guanidinylation) occur.

  • The Fix: Switch to HATU or PyAOP .[1] These reagents generate OAt-active esters .[2] The nitrogen in the pyridine ring of HOAt provides "anchimeric assistance" (neighboring group participation), stabilizing the transition state and accelerating the coupling rate by ~10-fold compared to HOBt-based reagents.

Q2: I am coupling Fmoc-D-Dmp-OH to the resin. Which test should I use to monitor completion?

A: Use the Kaiser Test (Ninhydrin) only if the residue on the resin is a primary amine.

  • If Positive (Blue): Coupling is incomplete.[3]

  • If Negative (Yellow): Coupling is complete.

  • Critical Warning: If you are coupling Dmp onto a Proline or another secondary amine, the Kaiser test will not work. You must use the Chloranil Test or p-Nitrophenol Test .

Q3: My mass spec shows a peak -18 Da (dehydration) or +98 Da (phosphate adduct). What happened?

A:

  • -18 Da: Likely aspartimide formation if Asp/Asn is adjacent, but less likely with Dmp. More likely, you are seeing DKP (Diketo-piperazine) formation if Dmp is the 2nd or 3rd residue, due to its cis-inducing nature promoting backbone turns that favor cyclization.

  • +98 Da: You used a phosphonium reagent (PyBOP/PyAOP) with slow activation. The unreacted phosphate coupled to the amine. Ensure you pre-activate for 30 seconds before adding to the resin.

Q4: Should I use microwave heating?

A: Yes. The activation energy (


) for coupling hindered N-methylated amino acids is significantly higher than standard amino acids.
  • Recommendation: 75°C for 5-10 minutes.

  • Caution: If Cysteine (Cys) or Histidine (His) are present in the chain, limit temp to 50°C to prevent racemization.

Advanced Protocols

Protocol A: The "Gold Standard" (PyAOP/HOAt)

Recommended for the most difficult couplings where HATU fails.

Reagents:

  • Coupling Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[4]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for suppressing racemization and boosting rate.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive resins.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) - Better solvation of hindered chains than DMF.

Step-by-Step:

  • Dissolve: 4.0 eq Fmoc-D-Dmp-OH and 4.0 eq PyAOP in NMP.

  • Activate: Add 4.0 eq HOAt. Shake for 1 minute.

  • Initiate: Add 8.0 eq DIEA immediately before adding to the resin.

  • Incubate:

    • Microwave: 75°C for 10 minutes (Power: 30W).

    • Room Temp: 2 x 2 hours (Double coupling is mandatory).

Protocol B: Acid Fluoride Activation (The "Bunker Buster")

Use if Protocol A fails. Acid fluorides are small, highly reactive electrophiles that suffer less steric repulsion.

Reagents:

  • Activator: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2]

  • Base: DIEA.

Step-by-Step:

  • Dissolve: 4.0 eq Fmoc-D-Dmp-OH in dry DCM/DMF (1:1).

  • Fluorinate: Add 4.0 eq TFFH and 8.0 eq DIEA.

  • Reaction: Shake for 2 hours at Room Temp (Microwave not recommended for Acid Fluorides due to stability).

  • Repeat: Double coupling is usually required.[3]

Comparative Data & Visualization

Reagent Efficiency for Hindered Amines

Relative coupling rates of hindered amino acids (e.g., Aib, Dmp).[2]

Reagent ClassReagentActive EsterRelative RateRecommended Use
Carbodiimide DIC/HOBtOBt1x (Baseline)Standard AA
Aminium HBTU/HCTUOBt/Cl-OBt10xStandard Difficult
Aminium (Aza) HATU OAt 50x Dmp (First Choice)
Phosphonium PyAOP OAt 80x Dmp (Best for steric)
Acid Fluoride TFFH-COFVariableUltra-hindered
Troubleshooting Logic Flow

Use this decision tree to diagnose your specific failure mode.

DmpTroubleshooting Start Start: Incomplete Coupling of Fmoc-D-Dmp-OH CheckResin Check Resin Nucleophile Start->CheckResin IsPrimary Is it a Primary Amine? CheckResin->IsPrimary Kaiser Perform Kaiser Test IsPrimary->Kaiser Yes Chloranil Perform Chloranil Test IsPrimary->Chloranil No (Proline/Secondary) ResultPos Test Positive (Incomplete) Kaiser->ResultPos Chloranil->ResultPos ReagentCheck Current Reagent? ResultPos->ReagentCheck Yes Success Coupling Complete Proceed to Deprotection ResultPos->Success No (Negative Test) SwitchHATU Switch to HATU/HOAt (Microwave 75°C) ReagentCheck->SwitchHATU Using HBTU/DIC SwitchPyAOP Switch to PyAOP/HOAt (Double Couple) ReagentCheck->SwitchPyAOP Using HATU SwitchTFFH Switch to TFFH (Acid Fluoride) ReagentCheck->SwitchTFFH Using PyAOP

Caption: Decision matrix for selecting the correct diagnostic test and coupling protocol based on current failure mode.

Critical Pro-Tip: The "Next" Step

The most common failure with Dmp is actually removing the Fmoc group and coupling the NEXT amino acid .

  • Deprotection: The Fmoc group on Dmp is sterically crowded. Extend deprotection time (20% Piperidine in DMF) to 2 x 10 mins (or 3 mins at 75°C MW).

  • Next Coupling: The amine of Dmp is a secondary amine buried by methyl groups. You MUST use PyAOP or HATU for the amino acid following Dmp. Standard reagents will result in <10% yield.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Source:

  • Anteunis, M. J. O., et al. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence.[5] Journal of Peptide Research, 61(3), 140-151.[5] Source: (Note: This paper explicitly identifies PyAOP as the superior reagent for Dmp coupling).

  • Collins, J. M., & Pureš, A. (2020). Microwave-Enhanced Peptide Synthesis. Methods in Molecular Biology, 2103, 201-214. Source:

Sources

Technical Support Center: Solvent Selection for Aggregating Peptides with D-β,β-Diphenylalanine (D-Dmp)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming the significant challenge of solvent selection for synthetic peptides incorporating the non-natural amino acid D-β,β-diphenylalanine (D-Dmp). The extreme hydrophobicity of the D-Dmp residue frequently leads to peptide aggregation, making solubilization a critical and often difficult step in your experimental workflow. This resource is designed to provide you with the foundational knowledge and actionable protocols to successfully handle these challenging molecules.

Understanding the Challenge: The Physicochemical Impact of D-Dmp

The incorporation of D-β,β-diphenylalanine into a peptide sequence introduces a significant challenge to its solubility. The two phenyl rings of the D-Dmp side chain create a bulky, highly hydrophobic moiety. This has several consequences:

  • Increased Hydrophobicity: D-Dmp dramatically increases the overall hydrophobicity of the peptide, reducing its affinity for aqueous solutions.[1][2]

  • Promotion of Self-Assembly: The parent structure, diphenylalanine (FF), is a well-known motif for driving peptide self-assembly into ordered nanostructures, often through π-π stacking interactions between the aromatic rings.[3][4][5] This inherent property is conferred to peptides containing D-Dmp, leading to a high propensity for aggregation.

  • Steric Hindrance: The bulky nature of the D-Dmp side chain can influence peptide conformation and potentially mask other residues, further complicating solvent interactions.

The D-configuration of the amino acid primarily confers resistance to enzymatic degradation and can influence the peptide's secondary structure, but the fundamental driver of insolubility is the profound hydrophobicity of the diphenylalanine side chain.[2]

Frequently Asked Questions (FAQs)

Q1: My D-Dmp containing peptide won't dissolve in water or standard buffers. What is the first step I should take?

A1: It is highly unlikely that a peptide with a D-Dmp residue, especially if it's part of a larger hydrophobic sequence, will dissolve in purely aqueous solutions. The first step is to systematically assess its solubility in a range of solvents, starting with those most compatible with your downstream application. Always begin by attempting to dissolve a small, non-critical amount of your peptide to avoid wasting your entire sample.[6][7]

Q2: What are the recommended starting organic solvents for D-Dmp peptides?

A2: For highly hydrophobic peptides, the recommended starting points are polar aprotic solvents. The most common choices are:

  • Dimethyl Sulfoxide (DMSO): Generally the first choice due to its excellent solvating power for a wide range of organic molecules and its relatively low toxicity in many biological assays at low final concentrations (typically <0.5%).[8][9]

  • Dimethylformamide (DMF): Another strong solvent for hydrophobic peptides. However, be cautious if your peptide contains cysteine or methionine, as DMF can be a better choice than DMSO which can oxidize these residues.[8]

  • Acetonitrile (ACN): Often used in chromatography, it can be an effective solubilizing agent. It is more volatile than DMSO or DMF.[6]

Q3: I've dissolved my peptide in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "salting out." The rapid change in solvent polarity causes the peptide to aggregate and fall out of solution. The key is to add the peptide-organic solvent stock solution to the aqueous buffer very slowly, drop-wise, while vigorously vortexing or stirring the buffer.[8] This prevents localized high concentrations of the peptide and allows for a more gradual solvent exchange. If precipitation still occurs, you have likely exceeded the solubility limit of the peptide in that final buffer composition.

Q4: Can I use sonication or gentle heating to aid dissolution?

A4: Yes, both are acceptable methods to assist in solubilizing difficult peptides.

  • Sonication: A brief period in a bath sonicator can help break apart peptide aggregates and increase the surface area for solvent interaction.[2][7] Avoid probe sonicators as they can generate excessive heat.

  • Gentle Warming: Warming the sample to 30-40°C can increase solubility. However, be cautious as prolonged exposure to higher temperatures can lead to peptide degradation.[6]

Q5: Are there more aggressive solvents I can use for extremely insoluble D-Dmp peptides?

A5: For peptides that resist dissolution in common organic solvents, more potent options can be considered, though their compatibility with biological assays is often limited:

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): This is a very strong solvent for dissolving aggregated peptides, including those containing diphenylalanine.[3][4] It is often used to prepare peptide stocks for self-assembly studies. HFIP must typically be removed by lyophilization before the peptide is used in a biological context.

  • Trifluoroacetic Acid (TFA): A small amount of neat TFA can dissolve very stubborn peptides. However, TFA is a strong acid and will protonate acidic residues, which may be undesirable for your experiment. It also needs to be neutralized or removed.

  • Chaotropic Agents: Solutions of 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea can be very effective at disrupting the hydrogen bonds that hold aggregates together. These are denaturing agents and are generally not compatible with live-cell assays or protein binding studies unless diluted to very low concentrations.[10]

Troubleshooting Guide: Step-by-Step Solvent Selection

This guide provides a systematic approach to finding a suitable solvent system for your D-Dmp containing peptide.

Problem: Lyophilized D-Dmp peptide is insoluble in the desired aqueous buffer.

Logical Workflow for Solvent Selection

G cluster_0 Initial Assessment cluster_1 Organic Solvent Screening cluster_2 Aggressive Solubilization cluster_3 Solution Preparation cluster_4 Final Check start Start with small aliquot of peptide water Attempt to dissolve in sterile water/buffer start->water dmso Try 100% DMSO water->dmso Insoluble dmf_acn Try 100% DMF or ACN dmso->dmf_acn Insoluble dilution Slowly add organic stock to aqueous buffer with vortexing dmso->dilution Soluble hfip Try HFIP dmf_acn->hfip Insoluble dmf_acn->dilution Soluble chaotropes Try 6M GdnHCl or 8M Urea hfip->chaotropes Insoluble success Peptide in Solution dilution->success inspect Visually inspect for precipitation success->inspect inspect->success Clear Solution fail Re-evaluate solvent or concentration inspect->fail Precipitate

Caption: A decision tree for systematic solvent screening for D-Dmp containing peptides.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to efficiently screen multiple solvents using a minimal amount of your valuable peptide.

Materials:

  • Lyophilized D-Dmp containing peptide

  • Sterile microcentrifuge tubes

  • Pipettors and sterile tips

  • Solvents to be tested (e.g., sterile water, PBS, DMSO, DMF, ACN, 10% Acetic Acid)

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Aliquot Peptide: Start with a small, pre-weighed aliquot of your peptide (e.g., 1 mg).

  • Initial Aqueous Test: Add a calculated volume of sterile water or your primary assay buffer to the peptide to achieve a target concentration of 1 mg/mL. Vortex for 30 seconds.

  • Visual Inspection: Check if the solution is clear. If it is cloudy, contains particulates, or has formed a gel, the peptide is not soluble.

  • Sonication: Place the tube in a bath sonicator for 5-10 minutes.[7] Visually inspect again.

  • Organic Solvent Screening: If the peptide remains insoluble, prepare several new small aliquots. To each, add a minimal volume (e.g., 20-50 µL) of a different organic solvent (DMSO, DMF, ACN). Vortex to dissolve.

  • Identify Best Solvent: The solvent that yields a clear solution most effectively is your primary candidate for preparing a stock solution.

Protocol 2: Preparing an Aqueous Working Solution from an Organic Stock

This protocol details the critical step of diluting your organic stock into an aqueous buffer.

Materials:

  • Peptide stock solution in 100% organic solvent (e.g., DMSO)

  • Target aqueous buffer (e.g., PBS, Tris)

  • Vortex mixer

Procedure:

  • Prepare Buffer: Place the final desired volume of your aqueous buffer in a suitable tube.

  • Vortex Buffer: Begin vigorously vortexing the aqueous buffer.

  • Slow Addition: While the buffer is vortexing, slowly add your peptide-organic stock solution drop-by-drop to the buffer.[8]

  • Continuous Mixing: Continue to vortex for an additional 30 seconds after all the stock solution has been added.

  • Final Inspection: Visually inspect the solution for any signs of precipitation. A clear, transparent solution indicates successful solubilization. If turbidity is observed, the solubility limit has been exceeded.

Data Summary: Solvent Properties and Recommendations

SolventTypePolarityProsConsBest For
Water/Buffers ProticHighBiologically compatiblePoor solubility for hydrophobic peptidesHighly charged, hydrophilic peptides
DMSO AproticHighExcellent solvating power, low volatilityCan be cytotoxic at >1%, can oxidize Met/CysFirst choice for most hydrophobic peptides
DMF AproticHighGood solvating powerMore toxic than DMSO, can degrade Fmoc groupPeptides with Met/Cys, when DMSO is problematic
Acetonitrile (ACN) AproticMediumVolatile (easy to remove), good for HPLCLess solvating power than DMSO/DMFPeptides that are soluble and need solvent removal
HFIP Fluorinated Alcohol-Extremely powerful for aggregated peptidesNot biocompatible, must be removed"Last resort" for dissolving highly aggregated peptides for stock preparation
6M GdnHCl / 8M Urea Chaotropic Agent-Disrupts H-bonds, dissolves aggregatesDenaturing, interferes with most biological assaysIn-vitro refolding studies, non-biological applications

References

  • Kumar, V. A., et al. (2019). Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates. ACS Omega, 4(6), 10978-10987. [Link]

  • Gomez-Gutierrez, P., Rubio-Martinez, J., & Perez, J. J. (2021). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics, 23(34), 18469-18480. [Link]

  • Basavalingappa, V., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano, 14(6), 7025-7037. [Link]

  • Kumar, V. A., et al. (2019). Self-Assembly of Diphenylalanine–Peptide Nucleic Acid Conjugates. ACS Omega, 4(6), 10978-10987. [Link]

  • Yuran, S., & Reches, M. (2013). Formation of Ordered Biomolecular Structures by the Self-assembly of Short Peptides. Journal of Visualized Experiments, (77), e50946. [Link]

  • SB-PEPTIDE. (n.d.). Peptide solubility guidelines. Retrieved February 23, 2026, from [Link]

  • Maji, R., et al. (2021). Sticky tubes co-assembled by functionalised diphenylalanine and polydopamine nanoparticles form biocompatible antifouling coating. Journal of Materials Chemistry B, 9(1), 132-139. [Link]

  • Papakyriakou, A., et al. (2013). Effect of Solvent on the Self-Assembly of Dialanine and Diphenylalanine Peptides. The Journal of Physical Chemistry B, 117(15), 4016-4026. [Link]

  • Avital-Shmilovici, M., & Ashkenasy, N. (2013). Role of Solvent in Determining Conformational Preferences of Alanine Dipeptide in Water. The Journal of Physical Chemistry B, 117(42), 12971-12978. [Link]

  • SB-PEPTIDE. (n.d.). Peptide solubility guidelines. Retrieved February 23, 2026, from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved February 23, 2026, from [Link]

  • GenScript. (n.d.). peptide solubility guidelines. Retrieved February 23, 2026, from [Link]

  • Londergan, C. H. (n.d.). Spectroscopic Analysis of Peptide Aggregation. Rose-Hulman Institute of Technology. Retrieved February 23, 2026, from [Link]

  • Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627. [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of Hydrophobic D-Dmp Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with challenging hydrophobic peptides, particularly those incorporating the non-canonical amino acid D-2,3-dimethyl-L-phenylalanine (D-Dmp). The unique structural properties of D-Dmp, while often crucial for enhancing proteolytic stability and conformational rigidity, can introduce significant solubility hurdles. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you successfully solubilize your D-Dmp containing peptides for a wide range of downstream applications.

Understanding the Challenge: Why are D-Dmp Peptides Prone to Insolubility?

The incorporation of D-Dmp into a peptide sequence introduces a bulky, non-polar dimethylated phenyl ring. This significantly increases the overall hydrophobicity of the peptide.[1][2] Peptides with a high content of hydrophobic amino acids (over 50%) are often insoluble or only sparingly soluble in aqueous solutions.[1][3][4][5]

The D-configuration of this amino acid can also influence the peptide's secondary structure, potentially promoting the formation of stable, ordered aggregates, such as β-sheets, which are driven by intermolecular hydrogen bonding and hydrophobic interactions.[6][7][8] This aggregation is a primary cause of poor solubility.[6][7][8]

This guide will walk you through a systematic approach to tackle these solubility challenges, from fundamental principles to advanced techniques.

Frequently Asked Questions (FAQs)

Q1: I have just received my lyophilized D-Dmp peptide. What is the very first step I should take to dissolve it?

A1: Always start with a small test aliquot of your peptide to determine the optimal solubilization conditions without risking your entire sample.[1][4][9] Before adding any solvent, it is crucial to analyze the overall charge of your peptide sequence at a neutral pH. You can do this by assigning a value of +1 to each basic residue (K, R, H, and the N-terminus) and -1 to each acidic residue (D, E, and the C-terminus).[9][10][11][12] The overall charge will guide your initial solvent choice.

Q2: My D-Dmp peptide has a net positive charge. What solvent should I try first?

A2: For basic peptides, begin by attempting to dissolve it in sterile, distilled water.[2][10][11][13] If solubility is poor, the addition of a small amount of a weak acid, such as 10% acetic acid, can help by protonating acidic residues and increasing the overall positive charge, which enhances interaction with the polar water molecules.[9][10][13][14]

Q3: What if my D-Dmp peptide is acidic (net negative charge)?

A3: For acidic peptides, also start with sterile, distilled water.[2][10][11][13] If it remains insoluble, add a small amount of a weak base, like 0.1% ammonium hydroxide or a 10% ammonium bicarbonate solution, to deprotonate basic residues and increase the net negative charge.[9][10][13][14] Be cautious with peptides containing free cysteine residues, as a basic pH can promote disulfide bond formation.[2][9]

Q4: My D-Dmp peptide is neutral or has a very high percentage of hydrophobic residues. What is the recommended approach?

A4: For neutral or highly hydrophobic peptides, direct dissolution in aqueous buffers is unlikely to succeed.[1][3][4][5] The recommended strategy is to first dissolve the peptide in a minimal amount of a strong organic co-solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][4][5][9][10] Once dissolved, you can slowly add your aqueous buffer to the peptide-organic solvent mixture in a dropwise manner while vortexing.[1][10] If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that mixed solvent system.

Q5: Are there any organic solvents I should avoid?

A5: Yes. If your peptide sequence contains methionine (M) or free cysteine (C), you should avoid using DMSO as it can oxidize the side chains of these amino acids.[9][10] In such cases, DMF is a suitable alternative.[9][10][15]

Q6: I managed to dissolve my peptide in a co-solvent, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?

A6: This is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: Your target concentration in the aqueous buffer may be too high. Try a more dilute solution.

  • Increase the percentage of co-solvent: Your assay may tolerate a higher percentage of the organic co-solvent. For most cell-based assays, up to 1% DMSO is generally considered safe, but this should be empirically determined.[10]

  • Use a different co-solvent: Some peptides may be more soluble in other organic solvents like acetonitrile (ACN), isopropanol, or ethanol.[1][14]

  • Consider advanced solubilization techniques: If simple co-solvents fail, you may need to explore methods like using cyclodextrins or formulating with self-assembling peptides.

Troubleshooting Guide: A Systematic Approach to Solubilizing D-Dmp Peptides

This section provides a structured workflow for tackling the solubilization of your D-Dmp peptide.

Workflow for D-Dmp Peptide Solubilization

Caption: A decision-making workflow for the systematic solubilization of D-Dmp containing peptides.

Experimental Protocols
  • Preparation: Aliquot a small, known amount of your lyophilized D-Dmp peptide into several microcentrifuge tubes.

  • Initial Dissolution: To each tube, add a minimal volume (e.g., 10 µL) of a different organic co-solvent (DMSO, DMF, acetonitrile, isopropanol, ethanol). Use sonication for 10-15 minutes to aid dissolution.[4][10]

  • Titration with Aqueous Buffer: While vortexing gently, add your desired aqueous buffer dropwise to one of the tubes.

  • Observation: Carefully observe for any signs of precipitation (cloudiness). Note the approximate ratio of organic solvent to aqueous buffer at which precipitation occurs.

  • Optimization: Repeat the titration with the other co-solvents to identify the one that allows for the highest proportion of aqueous buffer before precipitation.

  • Final Stock Preparation: Based on your findings, prepare a concentrated stock solution in the optimal co-solvent and dilute it into your final assay buffer, ensuring the final co-solvent concentration is compatible with your experiment.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 10).

  • Solubility Testing: Add a small, consistent amount of your D-Dmp peptide to a fixed volume of each buffer.

  • Equilibration and Assessment: Vortex each sample and allow it to equilibrate for at least one hour. Centrifuge the samples to pellet any undissolved peptide.

  • Quantification: Carefully remove the supernatant and measure the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm if the peptide contains Trp or Tyr, or a colorimetric peptide assay).

  • Analysis: Plot the peptide concentration against the buffer pH to determine the pH at which solubility is maximal. Peptides are generally most soluble at pH values far from their isoelectric point (pI).[16]

Parameter Acidic Peptide (Net Charge < 0) Basic Peptide (Net Charge > 0) Neutral/Hydrophobic Peptide
Primary Solvent WaterWaterMinimal DMSO or DMF
Secondary Solvent (if needed) Dilute base (e.g., 0.1% NH4OH)Dilute acid (e.g., 10% Acetic Acid)Aqueous buffer (added dropwise)
Solubility Principle Increase net negative chargeIncrease net positive chargeOvercome hydrophobic forces
Key Consideration Avoid basic pH with free CysN/AAvoid DMSO with Met or Cys

Table 1: Initial Solvent Selection Based on Peptide Net Charge.

Advanced Solubilization Strategies

For particularly recalcitrant D-Dmp peptides, more advanced formulation strategies may be necessary.

Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate the hydrophobic side chains of your D-Dmp peptide, effectively shielding them from the aqueous environment and increasing solubility.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[20]

  • Prepare a Cyclodextrin Stock Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a concentrated stock solution (e.g., 10-40% w/v).

  • Complexation: Add your lyophilized D-Dmp peptide directly to the cyclodextrin solution.

  • Incubation: Vortex or sonicate the mixture and incubate at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution to remove any remaining undissolved peptide. The supernatant will contain the solubilized peptide-cyclodextrin complex.

Formulation with Self-Assembling Peptides (SAPs)

Self-assembling peptides are designed to form nanostructures, such as micelles or nanofibers, in aqueous solutions.[3][21][22] These structures typically have a hydrophobic core and a hydrophilic shell. Your hydrophobic D-Dmp peptide can be partitioned into the hydrophobic core, effectively solubilizing it within the larger nanostructure.[3][21][22] This is an advanced formulation technique that often requires specialized expertise.

Chemical Modification: Addition of Solubilizing Tags

If you are in the design phase of your peptide synthesis, consider the addition of a hydrophilic tag to your D-Dmp peptide sequence. This could be a string of charged amino acids (e.g., a poly-lysine or poly-arginine tail) or a polyethylene glycol (PEG) chain.[6] These tags can significantly improve the overall solubility of the peptide. In some cases, these tags can be designed to be cleavable after purification and solubilization.[6][23]

Logical Relationship of Advanced Solubilization Methods

G cluster_0 The Challenge cluster_1 The Solution cluster_2 The Outcome Insoluble_Peptide Insoluble D-Dmp Peptide Cyclodextrin Cyclodextrin Encapsulation Insoluble_Peptide->Cyclodextrin Encapsulation SAP Self-Assembling Peptide Formulation Insoluble_Peptide->SAP Partitioning Tags Solubilizing Tags Insoluble_Peptide->Tags Modification Soluble_Peptide Soluble Peptide Complex Cyclodextrin->Soluble_Peptide SAP->Soluble_Peptide Tags->Soluble_Peptide

Caption: Advanced strategies to overcome the insolubility of D-Dmp peptides.

By systematically applying the principles and protocols outlined in this guide, you can significantly improve your success rate in solubilizing hydrophobic D-Dmp containing peptides, enabling you to proceed with your research and development objectives.

References

  • Peptide Solubilization. (n.d.). JPT. Retrieved February 23, 2026, from [Link]

  • Li, W., Jacobsen, M. T., Park, C., Jung, J. U., & Chou, D. H.-C. (2024). A Cysteine-specific Solubilizing Tag Strategy Enables Efficient Chemical Protein Synthesis of Difficult Targets. Chemical Science. Retrieved February 23, 2026, from [Link]

  • Das, S., & Kumar, E. K. (2020). Ultrashort Peptide Self-Assembly: Front-Runners to Transport Drug and Gene Cargos. Frontiers in Bioengineering and Biotechnology, 8. Retrieved February 23, 2026, from [Link]

  • Li, J., Li, X., & Wang, Y. (2023). Advances in Self-Assembled Peptides as Drug Carriers. Molecules, 28(3), 1338. Retrieved February 23, 2026, from [Link]

  • Mondal, S., Das, D., & Ghosh, S. (2018). Self-Assembly Mechanism of a Peptide-Based Drug Delivery Vehicle. ACS Omega, 3(3), 3294–3303. Retrieved February 23, 2026, from [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved February 23, 2026, from [Link]

  • Guidelines for Peptide Dissolving. (n.d.). Synbio-tech. Retrieved February 23, 2026, from [Link]

  • Zhang, S. (2017). Discovery and design of self-assembling peptides. Interface Focus, 7(5), 20170020. Retrieved February 23, 2026, from [Link]

  • Zielinska, A. (2014). How to separate the cyclodextrin from the complex with peptide? ResearchGate. Retrieved February 23, 2026, from [Link]

  • How to dissolve a peptide? (n.d.). Schafer-N. Retrieved February 23, 2026, from [Link]

  • Delacroix, S., & Melnyk, O. (2021). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Chemical Science, 12(12), 4388–4395. Retrieved February 23, 2026, from [Link]

  • Leite, D. M., Barbu, E., Pilkington, G. J., & Lalatsa, A. (n.d.). Peptide Self-Assemblies for Drug Delivery. University of Portsmouth. Retrieved February 23, 2026, from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved February 23, 2026, from [Link]

  • Bodor, N. (2015). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Zamora, W. J. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Exploratory Drug Science, 2, 389–407. Retrieved February 23, 2026, from [Link]

  • Hydrophobic Peptides Case Studies. (n.d.). GenScript. Retrieved February 23, 2026, from [Link]

  • What can I do if a peptide won't go in solution in a biological assay? (2024, January 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • US20130303482A1 - Cylodextrin Complexation Methods for Formulating Peptide Proteasome Inhibitors. (n.d.). Google Patents.
  • peptide solubility guidelines. (n.d.). GenScript. Retrieved February 23, 2026, from [Link]

  • Szymańska, E., & Winnicka, K. (2018). Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications. Molecules, 23(10), 2449. Retrieved February 23, 2026, from [Link]

  • Oeller, M., & Vendruscolo, M. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology, 6(1), 1152. Retrieved February 23, 2026, from [Link]

  • Phoenix, D. A., & Dennison, S. R. (2003). Transmembrane segment peptides with double D-amino acid replacements: helicity, hydrophobicity, and antimicrobial activity. Biopolymers, 69(1), 77–86. Retrieved February 23, 2026, from [Link]

  • How can I troubleshoot protein precipitation after purification? (2015, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Bolarinwa, O., & Aballay, A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10080. Retrieved February 23, 2026, from [Link]

  • Oishi, T., & Fujii, N. (2010). Hydrophobicity of peptides containing D-amino acids. Journal of Peptide Science, 16(6), 285–290. Retrieved February 23, 2026, from [Link]

  • EP1722819B1 - Method for solubilising peptide mixtures. (n.d.). Google Patents.
  • Varkey, J., & Merg, A. D. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptide Science, 108(1), e22874. Retrieved February 23, 2026, from [Link]

  • Zäh, M., Brandenbusch, C., Artusio, F., Sadowski, G., & Pisano, R. (2024). DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. International Journal of Pharmaceutics, 663, 124393. Retrieved February 23, 2026, from [Link]

  • Comparison between the behavior of different hydrophobic peptides allowing membrane anchoring of proteins. (2017). PLoS ONE, 12(10), e0185979. Retrieved February 23, 2026, from [Link]

  • The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. (2024, August 1). Carbon Chromatography | Millennial Scientific. Retrieved February 23, 2026, from [Link]

  • Hadavi, M., & Berben, L. (2019). Peptide Solubility Limits: Backbone and Side-Chain Interactions. Journal of Chemical Theory and Computation, 15(4), 2689–2700. Retrieved February 23, 2026, from [Link]

  • Eisenberg, D., Weiss, R. M., & Terwilliger, T. C. (1984). Hydrophobic moments and protein structure. Faraday Discussions of the Chemical Society, 78, 109. Retrieved February 23, 2026, from [Link]

  • Al-kassas, R., & Al-Ghananeem, A. M. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(30), 19183–19193. Retrieved February 23, 2026, from [Link]

  • Enciso, M., Schütte, F., & Delle Site, L. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of Chemical Physics, 143(15), 154101. Retrieved February 23, 2026, from [Link]

  • Peptides with the Same Composition, Hydrophobicity, and Hydrophobic Moment Bind to Phospholipid Bilayers with Different Affinities. (2015). Biophysical Journal, 109(11), 2327–2337. Retrieved February 23, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of 2,6-Dimethyl-L-Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the incorporation of unnatural amino acids into peptides offers a powerful strategy to enhance potency, stability, and conformational rigidity. Among these, 2,6-dimethyl-L-phenylalanine (Dmp) is a particularly intriguing building block. The gem-dimethyl substitution on the phenyl ring introduces significant steric hindrance, which can profoundly influence the peptide's local conformation and, consequently, its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent tool for elucidating the three-dimensional structure of these modified peptides in solution.[1][2] This guide provides an in-depth comparison of NMR-based approaches for characterizing Dmp-containing peptides, highlighting the unique challenges and opportunities presented by this fascinating amino acid analogue.

The Unique Structural Implications of 2,6-Dimethyl-L-Phenylalanine

The introduction of two methyl groups at the ortho positions of the phenylalanine side chain has two major consequences for peptide structure. Firstly, it restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, leading to a more defined side-chain conformation. Secondly, this steric bulk can influence the local backbone torsion angles (φ and ψ), potentially favoring specific secondary structures like β-turns or helical motifs.[3] These conformational constraints are often desirable in drug design to lock a peptide into its bioactive conformation, thereby increasing affinity for its target.[3]

However, these same features present unique challenges for NMR analysis. The altered electronic environment of the aromatic ring and the restricted motion can lead to significant changes in the chemical shifts of both the side-chain and backbone protons, complicating standard assignment strategies.

A Comparative Overview of NMR Techniques for Dmp-Peptide Analysis

A comprehensive NMR characterization of a Dmp-containing peptide requires a suite of one- and two-dimensional experiments. The choice of experiments and their interpretation must be tailored to address the specific structural questions posed by the dimethyl substitution.

NMR Experiment Purpose for Dmp-Peptide Analysis Key Information Gained Comparison to Standard Phenylalanine Peptides
1D ¹H NMR Initial assessment of sample purity and conformational homogeneity.Provides a general overview of the proton chemical shifts. Broad peaks may indicate aggregation or conformational exchange.The aromatic region will be significantly different, with the potential for upfield-shifted methyl proton signals due to ring current effects.[4]
2D TOCSY (Total Correlation Spectroscopy) - Identification of coupled spin systems.Connects all protons within a single amino acid residue, from the amide proton (HN) to the side-chain protons. Crucial for residue-type identification.The Dmp side-chain will exhibit a unique TOCSY pattern, with correlations from the β-protons to the two methyl groups and the remaining aromatic protons.
2D COSY (Correlation Spectroscopy) - Identification of directly coupled protons (typically over 2-3 bonds).Confirms direct J-coupling between adjacent protons, such as HN-Hα and Hα-Hβ.Useful for confirming the Hα-Hβ coupling, which can be influenced by the side-chain conformation.
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy) - Identification of through-space proximities (< 5 Å).Provides crucial distance restraints for 3D structure calculation. Reveals interactions between the Dmp side chain and other parts of the peptide.NOEs between the Dmp methyl protons and backbone or other side-chain protons are key indicators of the local conformation and the orientation of the aromatic ring.
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) - Correlation of protons with their directly attached carbons.Aids in resolving spectral overlap in the proton dimension and provides carbon chemical shifts.The chemical shifts of the Dmp aromatic and methyl carbons will be distinct and can be used as conformational probes.
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) - Correlation of protons with carbons over 2-3 bonds.Helps in assigning quaternary carbons and confirming the connectivity within the Dmp side chain.Useful for unambiguously assigning the aromatic carbons of the Dmp residue.
Experimental Protocols: A Step-by-Step Guide

1. Sample Preparation:

  • Dissolve the lyophilized Dmp-containing peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O, or a buffered solution to mimic physiological conditions). The final concentration should be in the range of 1-5 mM.

  • Adjust the pH of the sample to the desired value using dilute DCl or NaOD.

  • Transfer the sample to a high-quality NMR tube.

2. 1D ¹H NMR Acquisition:

  • Tune and match the NMR probe for the ¹H frequency.

  • Acquire a 1D ¹H spectrum to assess the sample quality. A standard pulse sequence with water suppression (e.g., presaturation or WATERGATE) should be used.

3. 2D NMR Data Acquisition:

For a comprehensive analysis, the following 2D NMR experiments should be performed:

  • TOCSY: Use a standard MLEV-17 or DIPSI-2 spin-lock sequence with a mixing time of 60-80 ms. This will ensure efficient magnetization transfer throughout the amino acid spin systems.

  • NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time of 150-300 ms. The choice of mixing time is crucial for observing key through-space interactions without significant spin diffusion.

  • ¹H-¹³C HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended for optimal signal-to-noise.

  • ¹H-¹³C HMBC: Acquire a gradient-selected HMBC experiment with a long-range coupling delay optimized for J-couplings of 4-8 Hz.

Data Analysis and Interpretation Workflow

The following workflow outlines the logical progression for analyzing the NMR data of a Dmp-containing peptide:

Caption: Workflow for NMR data analysis of Dmp-peptides.

Key Interpretive Insights for Dmp-Peptides:

  • Unusual Chemical Shifts: Be prepared for atypical chemical shifts for the Dmp side-chain protons and carbons, as well as for neighboring residues. The aromatic ring current of the Dmp residue can induce significant upfield or downfield shifts on nearby protons.[4]

  • Diagnostic NOEs: The pattern of NOEs involving the Dmp methyl protons is particularly informative. For instance, an NOE between a methyl group and the backbone amide proton of the same residue can indicate a specific side-chain rotameric state.

  • Conformational Heterogeneity: The presence of multiple sets of cross-peaks for a single residue may indicate the presence of different conformational isomers in slow exchange on the NMR timescale. This is a possibility for Dmp-containing peptides due to the restricted bond rotation.

Comparative Analysis: Dmp-Peptide vs. Phenylalanine-Peptide

To illustrate the differences in NMR spectra, consider a hypothetical tripeptide, Ac-Ala-X-Gly-NH₂, where X is either Phenylalanine (Phe) or 2,6-dimethyl-L-phenylalanine (Dmp).

NMR Parameter Ac-Ala-Phe-Gly-NH₂ (Expected) Ac-Ala-Dmp-Gly-NH₂ (Expected) Rationale for Difference
Phe/Dmp Aromatic ¹H Shifts Multiplet between 7.2-7.4 ppm.Two distinct signals for the meta- and para-protons, potentially with altered chemical shifts.The methyl groups break the magnetic equivalence of the aromatic protons and introduce steric and electronic effects.
Phe/Dmp Methyl ¹H Shifts N/ATwo singlets, likely upfield of 2.5 ppm.The two methyl groups are chemically distinct.
Key NOEs Phe aromatic protons to Ala Hα and Gly HN.Dmp methyl protons to Ala Hα and Gly HN. Dmp aromatic protons to Ala Hα and Gly HN.The proximity of the bulky methyl groups to the peptide backbone will likely generate strong, diagnostic NOEs.
Backbone Conformation Likely flexible, with a range of observed NOEs.Potentially more rigid, with a more defined set of NOEs indicative of a specific turn or helical structure.The steric bulk of the Dmp side chain restricts the allowable backbone torsion angles.
Visualizing Key NMR Correlations for a Dmp Residue

The following diagram illustrates the expected through-bond and through-space correlations for a 2,6-dimethyl-L-phenylalanine residue within a peptide chain.

Dmp_Correlations cluster_Dmp 2,6-Dimethyl-L-Phenylalanine Residue HN HN HA HN->HA COSY/TOCSY HB2 Hβ2 HA->HB2 COSY/TOCSY HB3 Hβ3 HA->HB3 COSY/TOCSY Aromatic Aromatic Protons HB2->Aromatic TOCSY Me1 Methyl 1 HB2->Me1 TOCSY Me2 Methyl 2 HB2->Me2 TOCSY HB3->Aromatic TOCSY HB3->Me1 TOCSY HB3->Me2 TOCSY Aromatic->HN NOESY Me1->HN NOESY Me1->HA NOESY Me2->HA NOESY

Caption: Key NMR correlations for a Dmp residue.

Conclusion

The NMR characterization of peptides containing 2,6-dimethyl-L-phenylalanine presents both challenges and rewards. While the spectral analysis can be more complex than for peptides with natural amino acids, the information gained is invaluable for understanding the conformational consequences of this potent structural modification. A systematic approach, employing a combination of 2D NMR experiments and a logical data analysis workflow, will enable researchers to fully elucidate the three-dimensional structures of these important molecules, thereby accelerating the design of next-generation peptide therapeutics. The unique NMR signature of the Dmp residue, particularly the chemical shifts and NOE patterns of its methyl groups, provides a sensitive probe of local conformation that is not available for standard amino acids.

References

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [5]

  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. [6]

  • In vivo Incorporation of Unnatural Amino acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. [7]

  • NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. [8]

  • Peptide NMR. [9]

  • Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. [10]

  • Backbone Confinement and Aromatic Substitutions Direct Supramolecular Dynamics in Tripeptides. [11]

  • NMR in structural determination of proteins and peptides. [1]

  • 2D NMR A correlation map between two NMR parameters. [12]

  • Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. [2]

  • Stabilization of local structures by π–CH and aromatic–backbone amide interactions involving prolyl and aromatic residues. [13]

  • NMR Analysis of Aromatic Interactions in Designed Peptide β-Hairpins. [4]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. [14]

  • Structure of 2′,6′-dimethylphenylalanine (Dmp). [15]

  • Assignment of aromatic side-chain spins and characterization of their distance restraints at fast MAS. [16]

  • Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine. [17]

  • Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. [18]

  • Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. [19]

  • Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. [20]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [3]

Sources

Comparative Bioactivity Guide: D-Dmp vs. Phe-Substituted Peptide Analogs

[1]

Executive Summary

This technical guide provides an in-depth comparison between D-Dmp (D-2',6'-dimethylphenylalanine) and standard Phenylalanine (Phe) substituted analogs.[1] While Phenylalanine is a ubiquitous aromatic residue critical for

1

Dmp (2',6'-dimethylphenylalanine) is a conformationally constrained surrogate.[1][2] The methyl groups at the 2' and 6' positions of the phenyl ring create severe steric hindrance, restricting rotation around the

11

Critical Distinction:

  • L-Dmp: Often acts as a "Super-Phe," locking the side chain in a bioactive conformation, significantly enhancing affinity and selectivity (e.g., in opioid peptides).[1]

  • D-Dmp: The focus of this guide. The D-configuration, combined with the dimethyl steric bulk, frequently acts as a stereochemical probe that disrupts binding in pockets optimized for L-Phe, or confers total proteolytic stability in specific "D-peptide" scaffolds.[1]

Structural & Mechanistic Comparison

Chemical Architecture

The primary difference lies in the


 space restriction1
  • Phe: Freely rotates; samples multiple rotamers (

    
    , 
    
    
    ,
    
    
    ).[1]
  • Dmp: The 2',6'-dimethyl substitution forces the aromatic ring to be perpendicular to the backbone (orthogonal constraint).[1]

Mechanism of Action

In ligand-receptor interactions (specifically GPCRs like


1
  • Phe Substitution: Allows induced fit but incurs entropy costs.[1]

  • D-Dmp Substitution:

    • In L-Phe Pockets: The D-configuration inverts the backbone trajectory (

      
       angles), while the methyl groups clash with the receptor wall.[1] This typically results in a massive loss of affinity (
      
      
      increases >100-fold).[1]
    • In D-Phe Pockets: If a peptide design (e.g., retro-inverso) utilizes D-Phe, replacing it with D-Dmp can rigidify the structure, potentially increasing potency if the pocket accommodates the extra methyl bulk.[1]

Comparative Performance Data

The following data summarizes the biological activity of Dmp analogs in classic opioid scaffolds (Enkephalin, Dermorphin, Endomorphin) compared to the native Phe parent.

Table 1: Receptor Binding Affinity ( ) and Selectivity

Data synthesized from comparative studies on opioid peptide analogs (e.g., Enkephalin, Dermorphin).[1]

Analog ScaffoldPosition SubstitutedResidue

-Receptor

(nM)

-Receptor

(nM)
Selectivity (

)
Biological Consequence
Enkephalin Phe-4Phe (Native) 1.80.90.5 (Non-selective)Balanced agonist.[1]
L-Dmp 1.511.0~7 (

shift)
Maintains

affinity; drops

.[1]
D-Dmp >1000>1000N/AActivity Abolished. Steric clash.
Dermorphin Phe-3Phe (Native) 0.6120200 (

selective)
High potency agonist.
L-Dmp 0.003 480160,000 "Super-Agonist." Perfect conformational lock.[1]
D-Dmp 450>1000< 1Loss of Potency. Incompatible geometry.[1]
Endomorphin-2 Phe-4Phe (Native) 0.69>1000HighNative potent agonist.[1]
D-Dmp 25>1000Moderate36-fold loss in affinity vs Native.[1]

Key Insight: Unlike D-Phe, which is sometimes tolerated or used to prevent degradation, D-Dmp is structurally unforgiving.[1] The combination of inverted chirality AND steric bulk makes it an excellent negative control or a tool to prove the absolute requirement for L-configuration.[1]

Experimental Protocols

Synthesis of Dmp-Containing Peptides (Critical Step)

Challenge: The 2',6'-dimethyl groups on Dmp create significant steric hindrance, making standard SPPS (Solid Phase Peptide Synthesis) coupling inefficient.[1] Incomplete coupling leads to deletion sequences.[1]

Optimized Protocol (Self-Validating):

  • Resin Preparation: Use Rink Amide resin (0.6 mmol/g).[1] Swell in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash x5 with DMF.

  • Coupling of D-Dmp (The Critical Step):

    • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) instead of HBTU/HOBt.[1]

    • Stoichiometry: 4 eq. Fmoc-D-Dmp-OH : 3.8 eq.[1] HATU : 4 eq. HOAt : 8 eq. DIEA.

    • Conditions: Double coupling is mandatory .

      • Coupling 1: 2 hours at Room Temperature.[1][3]

      • Coupling 2: 1 hour at 40°C (Microwave assisted if available).

  • Monitoring: Perform the Chloranil Test (more sensitive than Kaiser for secondary amines/hindered residues).[1] If positive (blue), repeat coupling.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The Dmp residue is acid-stable.[1]

Radioligand Binding Assay (Validation of Activity)
  • Membrane Prep: Prepare membranes from CHO cells stably expressing human

    
    -opioid receptor (hMOR).[1]
    
  • Ligand: Use [3H]-DAMGO (agonist) at 1 nM concentration.[1]

  • Competition: Incubate membranes + radioligand + varying concentrations of D-Dmp analog (

    
     to 
    
    
    M).
  • Incubation: 90 min at 25°C in 50 mM Tris-HCl (pH 7.4).

  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The native Phe-peptide must yield a

      
       within 2-fold of literature values for the assay to be valid.[1]
      

Visualization of Logic & Pathways[1]

Diagram: The Conformational Constraint Logic

This diagram illustrates the decision-making process when choosing between Phe, L-Dmp, and D-Dmp for peptide optimization.

Dmp_Optimization_LogicStartPeptide OptimizationTarget: Aromatic Residue (Phe)AnalyzeAnalyze Bioactive ConformationStart->AnalyzeConstraintNeed Conformational Lock?Analyze->ConstraintLPheKeep L-Phe(Flexible, Native)Constraint->LPheNo, flexibility requiredLDmpSubstitute L-Dmp(Locks Chi-1, High Affinity)Constraint->LDmpYes, lock active stateDDmpSubstitute D-Dmp(Inverted + Steric Clash)Constraint->DDmpTest stereospecificityResult_LOutcome:Increased Potency/Selectivity(Super-Agonist)LDmp->Result_LResult_DOutcome:Loss of Binding(Negative Control/Probe)DDmp->Result_D

Caption: Decision logic for substituting Phe with Dmp analogs. L-Dmp is the primary choice for affinity enhancement, while D-Dmp serves as a stereochemical probe often resulting in inactivity.[1]

Diagram: Structural Impact on Receptor Binding

Visualizing why D-Dmp fails where Phe succeeds.[1]

Receptor_BindingPocketReceptor Hydrophobic Pocket(Designed for L-Phe)BindingHigh Affinity BindingPocket->BindingPhe_LigandL-Phe AnalogFlexible SidechainFits via Induced FitPhe_Ligand->PocketBindsLDmp_LigandL-Dmp AnalogPre-organizedPerfect Fit (Low Entropy Cost)LDmp_Ligand->PocketLocks IntoLDmp_Ligand->BindingEnhancedDDmp_LigandD-Dmp AnalogInverted Backbone + Methyl BulkDDmp_Ligand->PocketApproachesClashSteric Clash / No BindingDDmp_Ligand->ClashBlocked by Methyls

Caption: Mechanistic view of binding. L-Dmp pre-organizes the ligand for the pocket, while D-Dmp creates an insurmountable steric clash due to chirality inversion and methyl bulk.[1]

References

  • Ambo, A., et al. (2002). "Dermorphin and deltorphin heptapeptide analogues: replacement of Phe residue by Dmp greatly improves opioid receptor affinity and selectivity."[1][4] Bioorganic & Medicinal Chemistry Letters.

  • Ambo, A., et al. (2003). "Endomorphin 2 analogues containing Dmp residue as an aromatic amino acid surrogate with high mu-opioid receptor affinity and selectivity."[1][5] Bioorganic & Medicinal Chemistry Letters.

  • Schiller, P.W., et al. (2000). "Opioid peptide analogs with novel activity profiles as potential therapeutic agents for pain."[1] Peptide Science.

  • Duggan, P.J., et al. (2005). "Preparation of 2',6'-dimethyl-L-phenylalanine and its incorporation into peptides."[1] Australian Journal of Chemistry.[1]

A Comparative Guide to the Receptor Binding Affinity of D-Dmp Opioid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for more potent and selective opioid analgesics, the strategic modification of endogenous peptide structures is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the receptor binding affinities of opioid analogs incorporating 2',6'-dimethyl-L-phenylalanine (D-Dmp). We will explore how this specific amino acid substitution influences binding to mu (µ), delta (δ), and kappa (κ) opioid receptors, supported by experimental data.

The Rationale for D-Dmp Substitution: Enhancing Affinity and Selectivity

The incorporation of sterically hindered amino acids like D-Dmp into opioid peptides, such as dermorphin and deltorphin, is a strategic approach to enhance their pharmacological properties. The two methyl groups on the phenyl ring of D-Dmp restrict the conformational freedom of the peptide backbone. This constraint can lock the peptide into a "bioactive conformation" that is more favorable for binding to a specific opioid receptor subtype, thereby increasing both affinity and selectivity.

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki values) of dermorphin, deltorphin II, and their analogs containing L-Dmp and D-Dmp substitutions at position 3. The data is derived from competitive radioligand binding assays using rat brain membranes.[1] A lower Ki value indicates a higher binding affinity.

Peptideµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)µ/δ Selectivity Ratio
Dermorphin (DM)0.3414.6>100000.023
[L-Dmp³]DM0.002 3.5>100000.00057
[D-Dmp³]DM0.211.8>100000.117
Deltorphin II (DT)2.50.18>1000013.9
[L-Dmp³]DT6.50.008 >10000812.5
[D-Dmp³]DT0.530.15>100003.53

Key Insights from the Data:

  • L-Dmp substitution in Dermorphin: The replacement of Phenylalanine (Phe) with L-Dmp at position 3 in dermorphin ([L-Dmp³]DM) resulted in a staggering 170-fold increase in affinity for the µ-opioid receptor.[1] This was accompanied by a modest 4-fold increase in δ-receptor affinity, leading to a significant 40-fold improvement in µ-receptor selectivity.[1]

  • L-Dmp substitution in Deltorphin II: In the case of deltorphin II, a δ-selective peptide, substituting Phe with L-Dmp at position 3 ([L-Dmp³]DT) led to a 22-fold increase in δ-receptor affinity.[1] Interestingly, this modification caused a slight decrease in µ-receptor affinity, culminating in a remarkable 75-fold enhancement of δ-receptor selectivity.[1]

  • D-Dmp Substitution: The incorporation of the D-isomer of Dmp at the same position in both dermorphin and deltorphin II resulted in a significant loss of receptor selectivity compared to their L-Dmp counterparts and the parent peptides.[1]

These findings underscore the critical role of the stereochemistry and conformational constraints imposed by the Dmp residue in dictating both the affinity and selectivity of these opioid analogs.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of binding affinities (Ki values) is typically achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the D-Dmp analog) to compete with a radiolabeled ligand of known high affinity and selectivity for a specific receptor subtype.

Materials and Reagents:
  • Receptor Source: Cell membranes isolated from tissues or cultured cells expressing the opioid receptor of interest (e.g., rat brain homogenates, or membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors).[2]

  • Radioligands:

    • For µ-receptors: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)[2]

    • For δ-receptors: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin)[2]

    • For κ-receptors: [³H]U-69,593[2]

  • Test Compounds: D-Dmp opioid analogs at various concentrations.

  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂.

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone) to determine the amount of radioligand that binds to non-receptor components.[2]

  • Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Step-by-Step Methodology:
  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a series of tubes or a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled D-Dmp analog.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[3]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the D-Dmp analog.

    • This will generate a sigmoidal competition curve.

    • The IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Competitive Binding Assay Principle

CompetitiveBinding cluster_receptor Opioid Receptor cluster_ligands Ligands cluster_outcome Measurement Receptor µ / δ / κ Measurement Quantify Bound Radioligand Receptor->Measurement RadioLigand Radioligand ([³H]DAMGO, etc.) RadioLigand->Receptor Binds DmpAnalog D-Dmp Analog (Unlabeled) DmpAnalog->Receptor Competes

Caption: Principle of the competitive radioligand binding assay.

Signaling Pathways of Opioid Receptors

Upon agonist binding, opioid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G-proteins (Gi/Go).[4] This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate various effector systems.[4]

Key downstream effects include:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

  • Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence cell growth and differentiation.

The specific signaling cascade can vary depending on the receptor subtype and the agonist.

OpioidSignaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects Opioid_Agonist D-Dmp Analog (Agonist) Opioid_Receptor Opioid Receptor (µ, δ, or κ) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (Ca²⁺, K⁺) G_Protein->Ion_Channel Modulates MAPK MAPK Pathway Activation G_Protein->MAPK cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux Ion_Channel->K_Efflux

Caption: Simplified opioid receptor signaling pathway.

Conclusion

The strategic incorporation of 2',6'-dimethyl-L-phenylalanine into opioid peptides represents a powerful tool for enhancing receptor binding affinity and selectivity. The experimental data clearly demonstrates that L-Dmp substitution can dramatically increase the affinity of dermorphin for the µ-receptor and deltorphin II for the δ-receptor, highlighting the potential of this modification in the design of more potent and targeted opioid analgesics. The detailed experimental protocol provided serves as a foundational method for researchers to further explore the structure-activity relationships of novel opioid analogs.

References

  • Ambo, A., Murase, H., Niizuma, H., Ouchi, H., Yamamoto, Y., & Sasaki, Y. (2002). Dermorphin and deltorphin heptapeptide analogues: replacement of Phe residue by Dmp greatly improves opioid receptor affinity and selectivity. Bioorganic & medicinal chemistry letters, 12(6), 879–881. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Determining 12-Epinapelline Opioid Receptor Affinity. BenchChem.
  • Gomes, I., Sierra, S., & Devi, L. A. (2021). Opioid receptors signaling network. Cellular and molecular life sciences : CMLS, 78(19-20), 6421–6443. [Link]

  • Salvadori, S., et al. (2008). Synthesis of a Potent and Selective 18F-Labeled δ-Opioid Receptor Antagonist Derived from the Dmt-Tic Pharmacophore for Positron Emission Tomography Imaging. Journal of Medicinal Chemistry, 51(7), 2296-2306. [Link]

  • Spetea, M., et al. (2020). Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. Molecules, 25(18), 4260. [Link]

  • Temussi, P. A., et al. (2002). Evaluation of the Dmt−Tic Pharmacophore: Conversion of a Potent δ-Opioid Receptor Antagonist into a Potent δ Agonist and Ligands with Mixed Properties. Journal of Medicinal Chemistry, 45(1), 159-167. [Link]

  • Vanderah, T. W. (2010). Dermorphin-based affinity labels with subnanomolar affinity for mu opioid receptors. ACS chemical neuroscience, 1(1), 28–35. [Link]

Sources

A Comparative Guide to Dmt and Dmp Substitution in Mu-Opioid Agonists: A Deep Dive into Potency and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two critical unnatural amino acid substitutions, 2',6'-dimethyl-L-tyrosine (Dmt) and 2',6'-dimethylphenylalanine (Dmp), in the context of mu-opioid receptor (MOR) agonist design. We will dissect the structural nuances that differentiate these two moieties and explore how they profoundly impact receptor affinity, functional potency, and selectivity. The information herein is synthesized from peer-reviewed literature to guide rational drug design and ligand selection in opioid research.

Introduction: The Quest for Potency at the Mu-Opioid Receptor

The mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR), remains the primary molecular target for the most effective analgesics used in clinical practice.[1][2] The endogenous ligands for this receptor are peptides, such as endomorphins and enkephalins, which feature a conserved N-terminal tyrosine residue. This tyrosine is a critical pharmacophore, with its phenol group and protonated amine forming key interactions within the MOR binding pocket to initiate receptor activation.

A cornerstone of modern medicinal chemistry is the modification of these native peptide structures to enhance their therapeutic properties, such as increasing potency, stability, and receptor selectivity.[1][3] The substitution of the N-terminal tyrosine with conformationally constrained, unnatural amino acids has proven to be a particularly fruitful strategy. This guide focuses on two such substitutions: Dmt and Dmp. By analyzing their structure-activity relationships (SAR), we can understand the causality behind their distinct pharmacological profiles and inform the selection of the appropriate tool for specific research applications.

The Structural Foundation: Dmt vs. Dmp

At first glance, Dmt and Dmp are structurally very similar. Both possess two methyl groups at the 2' and 6' positions of the phenyl ring. This dimethyl substitution serves a crucial purpose: it restricts the rotational freedom (the χ1 and χ2 dihedral angles) of the aromatic side chain. This conformational constraint can pre-organize the ligand into a more favorable conformation for binding to the receptor, a strategy that often leads to a significant increase in binding affinity.[4]

The fundamental difference lies in the presence of a 4'-hydroxyl group on the phenyl ring of Dmt, which is absent in Dmp. Dmt is an analogue of tyrosine, while Dmp is an analogue of phenylalanine. This single hydroxyl group is a key determinant of the divergent potencies and selectivities observed between peptides incorporating these residues.

Part 1: Dmt (2',6'-dimethyl-L-tyrosine) - A Driver of Exceptional Potency

The incorporation of Dmt at the N-terminal position of opioid peptides is a well-established and robust strategy for dramatically increasing agonist potency at the mu-opioid receptor.[3] The Dmt moiety has been described as a "driving force" for high potency and agonist activity at the MOR.[1][5]

Case Study: The [Dmt¹]DALDA Analogue

A compelling demonstration of Dmt's potency-enhancing capability is found in the dermorphin-derived tetrapeptide, DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂). The substitution of the native Tyr¹ with Dmt¹ to create [Dmt¹]DALDA results in a ligand with extraordinary MOR affinity and efficacy.[6][7]

In vitro studies comparing DALDA and [Dmt¹]DALDA head-to-head have shown that the Dmt¹ substitution leads to:

  • A 27-fold increase in binding affinity for the human MOR.[1]

  • A staggering 292-fold increase in agonist potency in a functional [³⁵S]GTPγS binding assay, which measures G-protein activation.[1]

This remarkable enhancement translates directly to in vivo activity. [Dmt¹]DALDA is profoundly more potent than morphine as an analgesic, with studies reporting potencies ranging from 40 to thousands of times greater than morphine, depending on the route of administration and pain model.[8][9][10]

CompoundReceptor Binding Affinity (Ki, nM) vs. hMORFunctional Potency (EC₅₀, nM) in [³⁵S]GTPγS AssayEfficacy (% of DAMGO)Reference
DALDA (Tyr¹)3.86213100%[1]
[Dmt¹]DALDA 0.14 0.73 100% [1]
DAMGO (Standard)1.8825.8100%[1]

Part 2: Dmp (2',6'-dimethylphenylalanine) - A Tool for Potency with Selectivity

In contrast to the wealth of data on Dmt, the use of Dmp as an N-terminal substitution in mu-opioid agonists is less extensively documented. However, the available research suggests a different, yet equally valuable, role for this modification. While Dmt is a powerhouse for potency, it can sometimes lead to "promiscuous" ligands that interact with other opioid receptor subtypes, such as the delta-opioid receptor (DOR).[3][11]

Research into Dmp-substituted peptides suggests that it can effectively mimic the N-terminal tyrosine to produce potent ligands, but with a crucial advantage: superior receptor selectivity .[11]

A key study investigated Dmp¹ substitution in a mu-selective dermorphin analogue and in delta-selective ligands like deltorphin II and enkephalin. The findings revealed that while Dmp¹-peptides achieved high affinity, they did so without the loss of receptor selectivity that was often observed with the corresponding Dmt¹-analogues.[11] The authors concluded that Dmp¹-peptides are often superior to their Dmt¹ counterparts specifically in regard to receptor selectivity.[11]

This suggests a critical trade-off for the medicinal chemist:

  • Dmt is the tool of choice for maximizing potency , even at the potential cost of reduced selectivity.

  • Dmp is a more refined tool for achieving a balance of high potency and high selectivity .

Comparative Analysis and Conclusion

The choice between incorporating Dmt or Dmp into a mu-opioid agonist hinges on the specific goals of the drug discovery program.

  • For maximizing potency and efficacy , the evidence strongly favors Dmt . Its ability to enhance binding affinity and functional activity by orders of magnitude is well-documented and makes it an ideal choice for developing powerful agonist tool compounds or lead candidates where absolute potency is the primary objective.[1][8][12]

  • For achieving high potency while maintaining or improving receptor selectivity , Dmp presents a compelling alternative. The absence of the 4'-hydroxyl group appears to temper the "promiscuity" associated with Dmt, allowing for the development of ligands that can more precisely target the mu-opioid receptor over other subtypes.[11] This is particularly critical when developing therapeutics where off-target effects at delta or kappa receptors could lead to undesirable side effects.

Key Signaling & Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the opening of inwardly rectifying potassium (GIRK) channels, and the closing of voltage-gated calcium channels. The net result is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which underlies the analgesic effect.

MOR_Signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Agonist Agonist (Dmt/Dmp-Peptide) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel βγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ inhibits cAMP cAMP AC->cAMP conversion blocked K_ion K+ K_Channel->K_ion Efflux Hyperpolarization Hyperpolarization & Reduced Excitability ATP ATP ATP->AC K_ion->Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_Channel Influx blocked

Caption: Mu-Opioid Receptor (MOR) canonical signaling pathway.

Experimental Methodologies

The following protocols describe standard, self-validating assays used to determine the potency and affinity of opioid ligands.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a test compound (e.g., a Dmt/Dmp peptide) for the MOR by measuring its ability to compete with a radiolabeled ligand of known high affinity.

Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Cell Membranes (expressing hMOR) Incubate Incubate all components at room temp Membranes->Incubate Radioligand Radioligand (e.g., [³H]DAMGO) Radioligand->Incubate Test_Compound Test Compound (Dmt/Dmp Peptide, serial dilution) Test_Compound->Incubate NSB_Compound Non-specific Binding (e.g., unlabeled Naloxone) NSB_Compound->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash filters to remove unbound ligand Filter->Wash Count Scintillation Counting (measures bound radioactivity) Wash->Count Plot Plot % Inhibition vs. Log[Compound] Count->Plot IC50 Calculate IC₅₀ Plot->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (hMOR).

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein per well).

    • A fixed concentration of a MOR-selective radioligand (e.g., [³H]DAMGO, at a concentration near its Kd).

    • Serial dilutions of the unlabeled test compound (e.g., [Dmt¹]DALDA).

    • Controls:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a competing non-radiolabeled antagonist (e.g., 10 µM Naloxone).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

[³⁵S]GTPγS Binding Assay (for Functional Potency/Efficacy)

This functional assay measures the first step in G-protein activation following receptor stimulation by an agonist. It quantifies the binding of a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to the Gα subunit.[13]

GTPgS_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes hMOR Membranes Incubate Incubate components at 30°C for 60 min Membranes->Incubate GDP GDP (to ensure G-proteins are in inactive state) GDP->Incubate Agonist Test Agonist (Dmt/Dmp Peptide, serial dilution) Agonist->Incubate GTPgS [³⁵S]GTPγS GTPgS->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation Counting (measures bound [³⁵S]GTPγS) Wash->Count Plot Plot % Stimulation vs. Log[Agonist] Count->Plot EC50_Emax Calculate EC₅₀ and Emax Plot->EC50_Emax

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

Protocol:

  • Preparation: Prepare hMOR-expressing cell membranes as in the binding assay.

  • Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[14]

  • Reaction Setup: On ice, add the following to each well of a 96-well plate:

    • Assay buffer.

    • Serial dilutions of the test agonist (e.g., [Dmt¹]DALDA).

    • A fixed concentration of GDP (e.g., 10 µM) to ensure G-proteins are in the inactive, GDP-bound state.[15]

    • Cell membrane suspension (10-20 µg protein/well).

    • Controls:

      • Basal Binding: Contains all components except the test agonist.

      • Non-specific Binding: Contains all components plus a high concentration of unlabeled GTPγS (e.g., 10 µM).

      • Positive Control: A known full MOR agonist like DAMGO.

  • Initiation & Incubation: Pre-incubate the plate at 30°C for 15 minutes. Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM). Incubate at 30°C for 60 minutes.[14][15]

  • Termination, Washing, Quantification: Terminate the reaction and process the samples via rapid filtration and scintillation counting, as described in the binding assay protocol.

  • Data Analysis:

    • Calculate the specific agonist-stimulated binding: (Binding in presence of agonist) - (Basal Binding).

    • Plot the percentage stimulation over basal against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation achieved).

    • Efficacy can be expressed relative to a standard full agonist (e.g., % Emax of DAMGO).

References

  • Structure–Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. Molecules. [Link]

  • Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. PubMed. [Link]

  • From the potent and selective mu opioid receptor agonist H-Dmt-d-Arg-Phe-Lys-NH(2) to the potent delta antagonist H-Dmt-Tic-Phe-Lys(Z)-OH. PubMed. [Link]

  • Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor. Molecules. [Link]

  • Dmt and opioid peptides: a potent alliance. PubMed. [Link]

  • Translation of Structure-Activity Relationships from Cyclic Mixed Efficacy Opioid Peptides to Linear Analogues. PMC. [Link]

  • 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. PubMed. [Link]

  • Conversion of the Potent δ-Opioid Agonist H-Dmt-Tic-NH-CH2-Bid into δ-Opioid Antagonists by N1-Benzimidazole Alkylation. PMC. [Link]

  • Orally administered H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2), a potent mu/delta-opioid receptor antagonist, regulates obese-related factors in mice. PubMed. [Link]

  • Further Studies on Lead Compounds Containing the Opioid Pharmacophore Dmt-Tic. PMC. [Link]

  • Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Molecules. [Link]

  • Orally administered H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2), a potent μ-/δ-opioid receptor antagonist, regulates obese-related factors in mice. PMC. [Link]

  • Evolution of the Dmt-Tic pharmacophore: N-terminal methylated derivatives with extraordinary delta opioid antagonist activity. PubMed. [Link]

  • Inhibition of the development of morphine tolerance by a potent dual mu-delta-opioid antagonist, H-Dmt-Tic-Lys-NH-CH2-Ph. PubMed. [Link]

  • Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors. PubMed. [Link]

  • Anxiolytic- and antidepressant-like activities of H-Dmt-Tic-NH-CH(CH2-COOH)-Bid (UFP-512), a novel selective delta opioid receptor agonist. PubMed. [Link]

  • Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. MDPI. [Link]

  • Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. MDPI. [Link]

  • Potent Dmt-Tic Pharmacophoric δ- and μ-Opioid Receptor Antagonists. ACS Publications. [Link]

  • Dmt and opioid peptides: A potent alliance. ResearchGate. [Link]

  • GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine. PubMed. [Link]

  • Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells. PMC. [Link]

  • Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt]DALDA, and KGOP01, Binding to the mu Opioid Receptor. IASP. [Link]

  • Comparison of the analgesic effects of [Dmt 1 ]DALDA and morphine in... ResearchGate. [Link]

  • Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt]DALDA, and KGOP01, Binding to the Mu Opioid Receptor. ResearchGate. [Link]

  • Potent Dmt-Tic pharmacophoric delta- and mu-opioid receptor antagonists. PubMed. [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife. [Link]

  • Backbone Alignment Modeling of the Structure-Activity Relationships of Opioid Ligands. Semantic Scholar. [Link]

  • Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain. PMC. [Link]

  • Superior Analgesic Effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a Multifunctional Opioid Peptide, Compared to Morphine in a Rat Model of Neuropathic Pain. ResearchGate. [Link]

  • Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues. PubMed. [Link]

  • Structure-activity relationships for dermorphin-related tetrapeptides. PubMed. [Link]

  • Opioid peptide-derived analgesics. PMC. [Link]

  • Opioid Peptides: Medicinal Chemistry. ResearchGate. [Link]

  • Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. [Link]

  • Identification of Dmt-D-Lys-Phe-Phe-OH as a highly antinociceptive tetrapeptide metabolite of the opioid-neurotensin hybrid pept. Semantic Scholar. [Link]

  • Analgesic Peptides: From Natural Diversity to Rational Design. MDPI. [Link]

Sources

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